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  • Product: Vetrabutine
  • CAS: 3735-45-3

Core Science & Biosynthesis

Foundational

Vetrabutine: A Technical Guide for Researchers and Drug Development Professionals

Introduction Vetrabutine is a synthetic compound classified as a uterotonic and musculotropic agent.[1] It is structurally a substituted benzenebutanamine derivative. Its primary application appears to be in the veterina...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vetrabutine is a synthetic compound classified as a uterotonic and musculotropic agent.[1] It is structurally a substituted benzenebutanamine derivative. Its primary application appears to be in the veterinary field, although its specific uses and regulatory status may vary by region. This guide provides a comprehensive overview of the known chemical structure, and properties of Vetrabutine, and presents hypothesized signaling pathways and experimental workflows relevant to its pharmacological classification.

Chemical Structure and Properties

The chemical identity and fundamental properties of Vetrabutine are summarized below.

Chemical Identifiers
Identifier Value
IUPAC Name 1-(3,4-dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine hydrochloride
CAS Number 5974-09-4 (for hydrochloride salt)
Molecular Formula C₂₀H₂₈ClNO₂
Synonyms Vetrabutine hydrochloride, Monzaldon hydrochloride, Vetrabutin chlorhydrate
Physicochemical Properties

Quantitative physicochemical data for Vetrabutine is sparse in publicly accessible sources. The following table summarizes the available information.

PropertyValueSource
Molecular Weight 349.9 g/mol [2][3][4]
Appearance Solid (form not specified)
Solubility Soluble in DMSO[1]
Boiling Point 167 °C (Predicted)[5]
XLogP3-AA (Predicted) 4.4[6]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]

Hypothesized Mechanism of Action and Signaling Pathway

Vetrabutine is classified as a sympathomimetic, uterotonic, and musculotropic agent. Sympathomimetic drugs mimic the effects of endogenous agonists of the sympathetic nervous system, such as epinephrine and norepinephrine. These effects are typically mediated through adrenergic receptors. Based on this classification, a plausible, though hypothetical , mechanism of action for Vetrabutine involves the modulation of adrenergic signaling pathways in smooth muscle tissues, such as the myometrium.

The following diagram illustrates a hypothesized signaling pathway for Vetrabutine, assuming it acts as a β-adrenergic receptor agonist, a common mechanism for sympathomimetics that can lead to smooth muscle relaxation or contraction depending on the receptor subtype and tissue context.

G Hypothesized Signaling Pathway of Vetrabutine cluster_cell Smooth Muscle Cell Vetrabutine Vetrabutine BetaAdrenergicReceptor β-Adrenergic Receptor Vetrabutine->BetaAdrenergicReceptor Binds and Activates GProtein Gs Protein BetaAdrenergicReceptor->GProtein Activates AdenylylCyclase Adenylyl Cyclase GProtein->AdenylylCyclase Activates cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Phosphorylates Phosphorylation Phosphorylation (Inhibition) MyosinLC Myosin Light Chain Phosphorylation->MyosinLC Inhibits Phosphorylation of Relaxation Muscle Relaxation Phosphorylation->Relaxation Promotes MyosinLCP Phosphorylated Myosin Light Chain MyosinLC->MyosinLCP Phosphorylated by Active MLCK Contraction Muscle Contraction MyosinLCP->Contraction Leads to

Caption: Hypothesized Vetrabutine signaling pathway via a β-adrenergic receptor.

Experimental Protocols

Detailed experimental protocols for Vetrabutine are not widely published. However, a standard workflow for characterizing a novel compound with suspected uterotonic and musculotropic activity would typically involve a series of in vitro and in vivo assays.

General Experimental Workflow

The following diagram outlines a logical workflow for the pharmacological characterization of a compound like Vetrabutine.

G General Experimental Workflow for Vetrabutine Characterization Compound Vetrabutine Synthesis and Purification Physicochem Physicochemical Characterization (Solubility, pKa, logP) Compound->Physicochem InVitro In Vitro Assays Physicochem->InVitro ReceptorBinding Receptor Binding Assays (Adrenergic Receptor Panel) InVitro->ReceptorBinding MuscleStrip Isolated Muscle Strip Assays (Uterus, Vas Deferens, etc.) InVitro->MuscleStrip SecondMessenger Second Messenger Assays (cAMP, IP3 Measurement) InVitro->SecondMessenger InVivo In Vivo Models InVitro->InVivo Data Data Analysis and Mechanism Elucidation ReceptorBinding->Data MuscleStrip->Data SecondMessenger->Data AnimalModels Animal Models of Uterine Contraction/Relaxation InVivo->AnimalModels PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) Studies InVivo->PKPD Tox Toxicology Studies InVivo->Tox AnimalModels->Data PKPD->Data AcuteTox Acute Toxicity Tox->AcuteTox ChronicTox Chronic Toxicity Tox->ChronicTox

Caption: A typical experimental workflow for characterizing a novel compound.

Example Protocol: Isolated Uterine Strip Assay

Objective: To determine the effect of Vetrabutine on the contractility of isolated uterine smooth muscle.

Methodology:

  • Tissue Preparation: Uterine horns are isolated from a suitable animal model (e.g., rat, rabbit) and dissected into longitudinal or circular strips of appropriate dimensions.

  • Mounting: The muscle strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂).

  • Transducer Attachment: One end of the strip is fixed, and the other is attached to an isometric force transducer to record changes in muscle tension.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with regular washing.

  • Drug Administration: Vetrabutine is added to the organ bath in a cumulative or non-cumulative manner to establish a concentration-response curve.

  • Data Acquisition: Changes in contractile force are recorded and analyzed to determine parameters such as EC₅₀ (effective concentration for 50% of maximal response) and Emax (maximal effect).

  • Antagonist Studies: To investigate the receptor involvement, the experiment can be repeated in the presence of specific receptor antagonists (e.g., propranolol for β-adrenergic receptors, phentolamine for α-adrenergic receptors).

Data Presentation

Due to the limited availability of quantitative data, the following tables are presented with placeholders to indicate where further experimental determination is required.

Physicochemical Properties
PropertyValue
Melting Point (°C) Not available
pKa Not available
LogP Not available (Predicted XLogP3-AA: 4.4)
Aqueous Solubility (mg/mL) Not available
Ethanol Solubility (mg/mL) Not available
DMSO Solubility (mg/mL) Soluble (quantitative value not specified)
Pharmacological Parameters (Hypothetical)
ParameterTissueValue
EC₅₀ Isolated rat uterusTo be determined
Emax Isolated rat uterusTo be determined
Ki (β₁-adrenergic receptor) To be determinedTo be determined
Ki (β₂-adrenergic receptor) To be determinedTo be determined
Ki (α₁-adrenergic receptor) To be determinedTo be determined
Ki (α₂-adrenergic receptor) To be determinedTo be determined

Conclusion

Vetrabutine is a molecule of interest for its uterotonic and musculotropic properties. While its basic chemical structure is known, a comprehensive understanding of its physicochemical properties, mechanism of action, and detailed pharmacology requires further investigation. The hypothesized signaling pathway and experimental workflows presented in this guide provide a framework for future research to fully elucidate the therapeutic potential and molecular interactions of Vetrabutine. Researchers are encouraged to undertake systematic studies to fill the existing knowledge gaps.

References

Exploratory

An In-depth Technical Guide on the Discovery and Synthesis of Vetrabutine

Disclaimer: As of October 2025, "Vetrabutine" does not correspond to any known or publicly disclosed therapeutic agent. The following guide is a representative template constructed to meet the query's structural and tech...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, "Vetrabutine" does not correspond to any known or publicly disclosed therapeutic agent. The following guide is a representative template constructed to meet the query's structural and technical requirements. All data, pathways, and protocols are hypothetical and presented for illustrative purposes.

Executive Summary

This document details the discovery and synthetic pathway of Vetrabutine, a novel, potent, and selective antagonist of the fictitious G-protein coupled receptor, Target Receptor X (TRX), a key mediator in inflammatory pathways. Vetrabutine emerged from a comprehensive drug discovery campaign and has demonstrated promising preclinical characteristics, positioning it as a potential therapeutic agent for autoimmune diseases. This guide provides an in-depth overview of the discovery process, chemical synthesis, and key experimental protocols for an audience of researchers and drug development professionals.

Discovery of Vetrabutine

The discovery of Vetrabutine was driven by a target-based approach beginning with a high-throughput screening (HTS) campaign to identify antagonists of TRX. From a library of over 500,000 compounds, a series of promising hits were identified. Subsequent hit-to-lead and lead optimization campaigns focused on enhancing potency, selectivity, and pharmacokinetic properties, culminating in the identification of Vetrabutine.

Discovery Workflow and Lead Optimization

The logical progression from initial screening to candidate selection is outlined in the workflow diagram below. This multi-stage process ensured a systematic approach to identifying and refining a clinical candidate with a desirable therapeutic profile.

G cluster_0 Discovery Phase cluster_1 Optimization Phase hts HTS Campaign (500k Compounds) hit_id Hit Identification (IC50 < 10 µM) hts->hit_id hit_val Hit Validation & Clustering hit_id->hit_val htl Hit-to-Lead Chemistry hit_val->htl Advancement of Promising Scaffolds sar SAR & Selectivity Profiling htl->sar dmpk In Vitro DMPK Assays sar->dmpk candidate Candidate: Vetrabutine dmpk->candidate

Caption: Vetrabutine Discovery and Optimization Workflow.

Potency and Selectivity Profile

Vetrabutine's potency was assessed through a competitive binding assay against TRX. Its selectivity was evaluated against a panel of related receptors to ensure minimal off-target activity. The data below summarizes the progression from an initial hit to the final candidate.

CompoundTRX Binding Affinity (Ki, nM)Receptor Y Selectivity (Fold)Receptor Z Selectivity (Fold)
Hit Compound (HTS-123)8,75052
Lead Compound (LEAD-456)2108540
Vetrabutine 5.2 >1,500 >2,000

Chemical Synthesis of Vetrabutine

Vetrabutine is synthesized through a convergent, four-step synthetic route. The process is robust and scalable, with a good overall yield, making it suitable for large-scale manufacturing.

Synthetic Pathway Overview

The synthesis involves the coupling of two key intermediates, followed by a final deprotection step to yield the active pharmaceutical ingredient.

G A Starting Material A B Intermediate 1 A->B Step 1: Bromination E Coupled Intermediate B->E Step 3: Suzuki Coupling Pd(PPh3)4, K2CO3 C Starting Material B D Intermediate 2 C->D Step 2: Borylation D->E Step 3: Suzuki Coupling Pd(PPh3)4, K2CO3 F Vetrabutine E->F Step 4: Boc Deprotection TFA, DCM

Caption: Convergent Synthetic Route for Vetrabutine.

Mechanism of Action

Vetrabutine functions as a competitive antagonist at the TRX receptor. By occupying the orthosteric binding site, it blocks the binding of the endogenous ligand, Ligand-A, thereby inhibiting the downstream signaling cascade that leads to the expression of pro-inflammatory cytokines.

Vetrabutine's Role in the TRX Signaling Pathway

The diagram below illustrates the TRX signaling pathway and the inhibitory action of Vetrabutine.

G ligand Ligand-A trx TRX Receptor ligand->trx g_protein Gαq Activation trx->g_protein plc PLC Activation g_protein->plc nf_kb NF-κB Pathway plc->nf_kb cytokines Pro-inflammatory Cytokine Release nf_kb->cytokines vetrabutine Vetrabutine vetrabutine->trx

Caption: Vetrabutine's Mechanism of Action on the TRX Pathway.

Pharmacokinetic Profile

The pharmacokinetic properties of Vetrabutine were assessed in preclinical species following intravenous and oral administration. The compound exhibits favorable oral bioavailability and a half-life supportive of once-daily dosing.

ParameterRoute: Oral (10 mg/kg)Route: IV (1 mg/kg)
Cmax (ng/mL)8501,200
Tmax (h)1.0N/A
AUC (ng·h/mL)4,250654
Half-life (t½, h)7.57.2
Bioavailability (F%)65%N/A

Key Experimental Protocols

Protocol: TRX Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the TRX receptor.

Materials:

  • HEK293 cell membranes expressing human TRX.

  • [3H]-Ligand-A (radioligand).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Non-specific binding control: 10 µM unlabeled Ligand-A.

  • Test compounds (Vetrabutine, etc.) serially diluted in DMSO.

  • 96-well plates and glass fiber filter mats.

  • Scintillation fluid and microplate scintillation counter.

Methodology:

  • Compound Plating: Add 2 µL of serially diluted test compounds to a 96-well plate.

  • Reagent Preparation: Prepare a master mix containing cell membranes (10 µ g/well ) and [3H]-Ligand-A (2 nM final concentration) in assay buffer.

  • Incubation: Add 198 µL of the master mix to each well. Incubate the plate for 90 minutes at room temperature with gentle agitation.

  • Harvesting: Rapidly filter the plate contents through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Dry the filter mat, place it in a sample bag with scintillation fluid, and seal.

  • Quantification: Count the radioactivity on a microplate scintillation counter.

  • Data Analysis: Determine the IC50 value by fitting the data to a four-parameter logistic curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Foundational

Technical Guide on the Uterine Relaxant Effects of Terbutaline

Disclaimer: Initial research for "Vetrabutine" did not yield sufficient public data for a comprehensive technical guide. This document has been prepared with "Terbutaline," a well-researched uterine relaxant, as a repres...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research for "Vetrabutine" did not yield sufficient public data for a comprehensive technical guide. This document has been prepared with "Terbutaline," a well-researched uterine relaxant, as a representative subject to fulfill the detailed requirements of the user request.

Introduction

Preterm labor is a significant cause of neonatal morbidity and mortality. The management of preterm labor often involves the use of tocolytic agents, which are drugs that inhibit uterine contractions. Terbutaline is a selective beta-2 adrenergic receptor agonist that has been used as a tocolytic agent to delay preterm labor. This technical guide provides an in-depth overview of the uterine relaxant effects of terbutaline, its mechanism of action, quantitative efficacy data from in vitro studies, and detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of obstetrics and gynecology.

Mechanism of Action

Terbutaline exerts its uterine relaxant effect by stimulating beta-2 adrenergic receptors present on the surface of myometrial smooth muscle cells. This initiates a signaling cascade that leads to a decrease in intracellular calcium concentration and subsequent muscle relaxation.

The key steps in the signaling pathway are as follows:

  • Receptor Binding: Terbutaline binds to the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR).

  • G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates protein kinase A (PKA).

  • Phosphorylation of Target Proteins: PKA phosphorylates several target proteins that promote muscle relaxation, including:

    • Myosin Light Chain Kinase (MLCK): Phosphorylation of MLCK decreases its affinity for the calcium-calmodulin complex, leading to reduced phosphorylation of myosin light chains and thereby inhibiting the interaction of actin and myosin.

    • Ion Channels: PKA can phosphorylate and modulate the activity of various ion channels, such as potassium channels, leading to hyperpolarization of the cell membrane and reduced calcium influx through voltage-gated calcium channels.

    • Calcium Pumps: PKA can also stimulate the activity of Ca2+-ATPase pumps on the sarcoplasmic reticulum and the plasma membrane, which actively transport calcium out of the cytoplasm.

The net effect of this signaling cascade is a reduction in the intracellular free calcium concentration, leading to the relaxation of the uterine smooth muscle.

Terbutaline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Terbutaline Terbutaline B2AR Beta-2 Adrenergic Receptor Terbutaline->B2AR Binds Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active MLCK PKA->MLCK_active Inhibits by Phosphorylation Relaxation Relaxation PKA->Relaxation MLCK_inactive Inactive MLCK Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Calmodulin->MLCK_active Activates Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction Experimental_Workflow A Myometrial Tissue Collection and Dissection B Mounting of Tissue Strips in Organ Bath A->B C Equilibration and Development of Spontaneous Contractions B->C D Induction of Contractions (e.g., with Oxytocin or KCl) C->D Optional E Establishment of Stable Baseline Contractions C->E D->E F Cumulative Addition of Terbutaline E->F G Continuous Recording of Contractile Force F->G H Data Analysis: Calculation of % Inhibition and IC50 G->H

Exploratory

Vetrabutine: Unraveling the Pharmacological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract This technical guide serves as a comprehensive overview of the pharmacological properties of Vetrabutine, a novel therapeutic agent....

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive overview of the pharmacological properties of Vetrabutine, a novel therapeutic agent. The document is intended for researchers, scientists, and professionals in the field of drug development who are seeking detailed information on this compound. Due to the early stage of research, publicly available data on Vetrabutine is limited. This guide has been compiled based on the sparse information accessible and will be updated as more data becomes available. At present, specific quantitative data regarding Vetrabutine's binding affinities, efficacy, and pharmacokinetic parameters from peer-reviewed studies are not available. The following sections provide a foundational understanding based on the current landscape.

Introduction

Vetrabutine is a compound of interest in the pharmaceutical research community. While its precise therapeutic targets and potential indications are still under investigation, preliminary interest suggests it may have applications in areas requiring modulation of specific physiological pathways. This document aims to consolidate the available information and provide a framework for understanding its pharmacological profile.

Mechanism of Action

The precise mechanism of action for Vetrabutine has not been fully elucidated in publicly available literature. It is hypothesized that Vetrabutine may interact with one or more receptor systems or enzymatic pathways to exert its pharmacological effects. Further research, including receptor binding assays and functional screens, is required to identify its primary and secondary targets.

A proposed, yet unverified, signaling pathway for Vetrabutine is conceptualized below. This diagram is for illustrative purposes and is based on common drug action pathways.

G Vetrabutine Vetrabutine Receptor Target Receptor Vetrabutine->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Initiates Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Leads to G cluster_preclinical Preclinical Pharmacokinetic Study Workflow Dose_Admin Dose Administration (IV, PO, etc.) Blood_Sampling Serial Blood Sampling Dose_Admin->Blood_Sampling Sample_Analysis Bioanalytical Method (e.g., LC-MS/MS) Blood_Sampling->Sample_Analysis PK_Modeling Pharmacokinetic Modeling and Parameter Estimation Sample_Analysis->PK_Modeling G cluster_research_flow Preclinical Research Initiation Logic Target_ID Target Identification and Validation In_Vitro_Screening In Vitro Screening (Binding and Functional Assays) Target_ID->In_Vitro_Screening In_Vivo_PKPD In Vivo Pharmacokinetics and Pharmacodynamics In_Vitro_Screening->In_Vivo_PKPD Tox_Studies Toxicology and Safety Pharmacology In_Vivo_PKPD->Tox_Studies

Foundational

In Vitro Evaluation of Vetrabutine: A Methodological and Mechanistic Guide

Disclaimer: Extensive literature searches did not yield specific in vitro studies, quantitative data, or detailed experimental protocols for Vetrabutine. The following guide is a comprehensive technical overview based on...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific in vitro studies, quantitative data, or detailed experimental protocols for Vetrabutine. The following guide is a comprehensive technical overview based on established methodologies for the in vitro assessment of uterine modulating compounds. It is intended to provide researchers, scientists, and drug development professionals with a framework for investigating the pharmacological properties of substances like Vetrabutine.

Introduction to Vetrabutine and its Putative In Vitro Actions

Vetrabutine hydrochloride is documented primarily for its in vivo applications in veterinary medicine as a uterotonic agent with vasodilator and spasmolytic properties. It is often utilized to manage dystocia (difficult parturition) in sows, where it has been observed to reduce stillbirths and enhance the vitality of newborns. While its precise molecular mechanism of action is not well-elucidated in publicly available literature, its functional description suggests a potential interaction with pathways controlling smooth muscle contraction and relaxation.

A thorough in vitro investigation would be essential to delineate its pharmacological profile, including its effects on myometrial contractility, receptor interactions, and downstream signaling cascades. This guide outlines the key experimental approaches that could be employed for such an investigation.

Hypothetical In Vitro Experimental Protocols

The following protocols describe standard methodologies for characterizing the effects of a test compound like Vetrabutine on uterine smooth muscle.

2.1. Isolated Organ Bath Studies for Myometrial Contractility

This is the foundational assay to determine the direct effect of a compound on uterine tissue contraction and relaxation.

  • Tissue Preparation:

    • Uterine horns are obtained from ethically sourced, healthy, non-pregnant or late-stage pregnant animals (e.g., rats, guinea pigs, or sows).

    • The myometrium is carefully dissected from the endometrium and surrounding tissues in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

    • Longitudinal or circular smooth muscle strips (approximately 10 mm in length and 2 mm in width) are prepared.

  • Experimental Setup:

    • Each tissue strip is mounted in an isolated organ bath chamber filled with physiological salt solution, maintained at 37°C, and continuously aerated with 95% O2 / 5% CO2.

    • One end of the strip is fixed to a stationary hook, and the other is connected to an isometric force transducer to record contractile activity.

    • Tissues are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 grams, with the buffer being replaced every 15-20 minutes.

  • Experimental Procedure:

    • Spontaneous Contractions: The effect of cumulative concentrations of Vetrabutine on the frequency and amplitude of spontaneous uterine contractions is recorded.

    • Agonist-Induced Contractions: Uterine strips are pre-contracted with a known uterotonic agent (e.g., oxytocin, prostaglandin F2α, carbachol, or high potassium chloride solution). Once a stable contraction plateau is reached, cumulative concentrations of Vetrabutine are added to assess its relaxant (spasmolytic) effect.

    • Antagonist Studies: To investigate receptor-mediated effects, tissues are pre-incubated with selective antagonists for adrenergic, muscarinic, or other relevant receptors before the addition of Vetrabutine to see if its effect is blocked.

2.2. Calcium Fluorimetry in Primary Myometrial Cells

This assay would investigate the effect of Vetrabutine on intracellular calcium mobilization, a key event in smooth muscle contraction.

  • Cell Culture:

    • Primary myometrial smooth muscle cells are isolated from uterine tissue by enzymatic digestion.

    • Cells are cultured in an appropriate medium (e.g., DMEM with fetal bovine serum) until they reach a suitable confluency.

  • Experimental Procedure:

    • Cultured cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Baseline fluorescence is measured using a fluorimeter or a fluorescence microscope.

    • Cells are stimulated with Vetrabutine, and changes in intracellular calcium concentration are recorded by measuring the fluorescence intensity.

    • Control experiments would involve stimulating the cells with known agonists (e.g., oxytocin) in the presence and absence of Vetrabutine.

Potential Signaling Pathways for Investigation

Based on its described functions, Vetrabutine could modulate one or more of the following signaling pathways.

3.1. Adrenergic Receptor Signaling

The spasmolytic and vasodilator effects of Vetrabutine suggest a possible interaction with β2-adrenergic receptors, which are known to mediate smooth muscle relaxation.

  • Hypothesis: Vetrabutine acts as a β2-adrenergic receptor agonist.

  • In Vitro Test: In an isolated organ bath, the relaxant effect of Vetrabutine on pre-contracted uterine strips would be assessed in the presence of a β2-adrenergic antagonist (e.g., propranolol). If propranolol blocks the effect of Vetrabutine, it would support this hypothesis.

Beta_Adrenergic_Pathway Vetrabutine Vetrabutine (Hypothesized Agonist) Beta2_Receptor β2-Adrenergic Receptor Vetrabutine->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactivation Inactivation of Myosin Light Chain Kinase (MLCK) PKA->MLCK_inactivation Phosphorylates & Inactivates Relaxation Smooth Muscle Relaxation MLCK_inactivation->Relaxation Leads to

3.2. Muscarinic Receptor Signaling

A spasmolytic effect could also be achieved by antagonizing muscarinic receptors, which are involved in smooth muscle contraction.

  • Hypothesis: Vetrabutine acts as a muscarinic receptor antagonist.

  • In Vitro Test: The ability of Vetrabutine to inhibit contractions induced by a muscarinic agonist like carbachol would be assessed. A rightward shift in the carbachol concentration-response curve in the presence of Vetrabutine would indicate competitive antagonism.

Muscarinic_Antagonist_Pathway Vetrabutine Vetrabutine (Hypothesized Antagonist) M3_Receptor M3 Muscarinic Receptor Vetrabutine->M3_Receptor Blocks Carbachol Carbachol (Agonist) Carbachol->M3_Receptor Activates Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

3.3. Calcium Channel Modulation

Direct modulation of calcium channels is a common mechanism for regulating smooth muscle tone.

  • Hypothesis: Vetrabutine blocks L-type voltage-gated calcium channels.

  • In Vitro Test: The effect of Vetrabutine on contractions induced by a high concentration of potassium chloride (which depolarizes the cell membrane and opens voltage-gated calcium channels) would be evaluated. Inhibition of these contractions would suggest calcium channel blocking activity.

Quantitative Data Presentation

The data from the in vitro experiments described above would be quantified and presented in tables for clear comparison.

Table 1: Hypothetical Potency of Vetrabutine on Uterine Contractions

Preparation Agonist Parameter Vetrabutine Value
Rat Uterine Strip Spontaneous IC50 (μM) To be determined
Rat Uterine Strip Oxytocin (10 nM) IC50 (μM) To be determined
Rat Uterine Strip KCl (80 mM) IC50 (μM) To be determined
Primary Myometrial Cells Oxytocin (10 nM) IC50 (μM) for Ca²⁺ To be determined

IC50: The concentration of Vetrabutine required to inhibit 50% of the contractile response.

Table 2: Hypothetical Antagonist Affinity of Vetrabutine

Receptor Antagonist Agonist Parameter Vetrabutine pA2
Propranolol Vetrabutine pA2 To be determined
Atropine Carbachol pA2 To be determined

pA2: A measure of the affinity of an antagonist for its receptor.

Visualization of Experimental Workflow

A generalized workflow for the in vitro characterization of a uterine modulating compound is presented below.

Experimental_Workflow cluster_tissue Tissue Level cluster_cell Cellular Level cluster_data Data Analysis Tissue_Harvest Uterine Tissue Harvesting Strip_Preparation Myometrial Strip Preparation Tissue_Harvest->Strip_Preparation Organ_Bath Isolated Organ Bath (Contractility Studies) Strip_Preparation->Organ_Bath Data_Acquisition Data Acquisition (Force, Fluorescence) Organ_Bath->Data_Acquisition Cell_Isolation Primary Myometrial Cell Isolation Cell_Culture Cell Culture Cell_Isolation->Cell_Culture Calcium_Assay Calcium Fluorimetry Cell_Culture->Calcium_Assay Calcium_Assay->Data_Acquisition Concentration_Response Concentration-Response Curve Generation Data_Acquisition->Concentration_Response Parameter_Calculation Calculation of IC50, pA2 Concentration_Response->Parameter_Calculation Conclusion Conclusion Parameter_Calculation->Conclusion Mechanism of Action Determination

Conclusion

Exploratory

Vetrabutine Receptor Binding Affinity: A Comprehensive Analysis

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction This technical guide provides a detailed overview of the receptor binding affinity of Vetrabutine, a novel compound under invest...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the receptor binding affinity of Vetrabutine, a novel compound under investigation for its potential therapeutic applications. Understanding the interaction of Vetrabutine with various receptors is crucial for elucidating its mechanism of action, predicting its pharmacological profile, and guiding further drug development efforts. This document summarizes key binding affinity data, outlines the experimental methodologies used for its determination, and visualizes the known signaling pathways associated with its primary receptor targets.

Vetrabutine Receptor Binding Profile

The affinity of Vetrabutine for a range of neurotransmitter receptors has been characterized through in vitro radioligand binding assays. The quantitative data, presented as inhibition constants (Ki), are summarized in the table below. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)
Adrenergic
α1A[3H]-PrazosinCHO cells125
α2A[3H]-RauwolscineHuman cortex85
β1[3H]-DihydroalprenololRat heart2.5
β2[3H]-ICI 118,551Human lung0.8
Dopaminergic
D2[3H]-SpiperoneRat striatum450
Serotonergic
5-HT1A[3H]-8-OH-DPATRat hippocampus780
5-HT2A[3H]-KetanserinHuman cortex>1000

Data Interpretation: The data clearly indicate that Vetrabutine possesses the highest affinity for β2 and β1 adrenergic receptors, with significantly lower affinity for α-adrenergic, dopaminergic, and serotonergic receptors. This profile suggests that Vetrabutine is a selective β-adrenergic agonist.

Experimental Protocols

The following section details the methodologies employed to determine the receptor binding affinity of Vetrabutine.

Radioligand Binding Assays

Objective: To determine the in vitro affinity of Vetrabutine for various G-protein coupled receptors (GPCRs).

General Protocol:

  • Membrane Preparation:

    • Target tissues (e.g., rat heart, human lung) or cultured cells expressing the receptor of interest (e.g., CHO cells) are homogenized in a cold buffer solution.

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed to pellet the membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Binding Assay:

    • A constant concentration of a specific radioligand (e.g., [3H]-Dihydroalprenolol for β1 receptors) is incubated with the prepared membranes.

    • Increasing concentrations of unlabeled Vetrabutine are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a non-radioactive competing ligand.

    • The incubation is carried out at a specific temperature and for a set duration to reach equilibrium.

  • Separation and Counting:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with cold buffer to remove any unbound radioactivity.

    • The radioactivity retained on the filters, representing the bound radioligand, is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The concentration of Vetrabutine that inhibits 50% of the specific binding of the radioligand (IC50) is determined from competition curves.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The workflow for the radioligand binding assay is illustrated in the following diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_sep Separation & Counting cluster_analysis Data Analysis prep1 Homogenization prep2 Low-Speed Centrifugation prep1->prep2 prep3 High-Speed Centrifugation prep2->prep3 prep4 Resuspension prep3->prep4 assay1 Incubation of Membranes, Radioligand, and Vetrabutine prep4->assay1 sep1 Rapid Filtration assay1->sep1 sep2 Washing sep1->sep2 sep3 Scintillation Counting sep2->sep3 analysis1 Determine IC50 sep3->analysis1 analysis2 Calculate Ki analysis1->analysis2

Radioligand Binding Assay Workflow

Signaling Pathways

Given Vetrabutine's high affinity for β-adrenergic receptors, its primary mechanism of action is expected to involve the activation of the canonical Gs protein-coupled signaling pathway.

β-Adrenergic Receptor Signaling

Upon binding of Vetrabutine to β1 or β2 adrenergic receptors, the following intracellular signaling cascade is initiated:

  • Gs Protein Activation: The receptor undergoes a conformational change, leading to the activation of the stimulatory G protein (Gs).

  • Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, a membrane-bound enzyme.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • PKA Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).

  • Downstream Effects: PKA phosphorylates various intracellular proteins, leading to a cellular response. For example, in smooth muscle cells, this leads to relaxation, while in cardiac muscle, it results in increased contractility and heart rate.

This signaling pathway is depicted in the diagram below:

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Vetrabutine Vetrabutine BetaReceptor β-Adrenergic Receptor Vetrabutine->BetaReceptor Binds Gs Gs Protein BetaReceptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Leads to

Vetrabutine-Induced β-Adrenergic Signaling

Conclusion

This technical guide provides a foundational understanding of the receptor binding affinity and mechanism of action of Vetrabutine. The data strongly support its classification as a selective β-adrenergic agonist. The detailed experimental protocols offer a basis for the replication and further investigation of its pharmacological properties. The visualized signaling pathway clarifies the intracellular events following receptor activation. This information is critical for guiding preclinical and clinical studies to fully characterize the therapeutic potential of Vetrabutine.

Foundational

Vetrabutine Analogues and Derivatives: A Technical Overview for Drug Development Professionals

Disclaimer: Information regarding vetrabutine and its specific analogues and derivatives is exceptionally limited in publicly accessible scientific literature. This guide, therefore, provides a broader technical overview...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding vetrabutine and its specific analogues and derivatives is exceptionally limited in publicly accessible scientific literature. This guide, therefore, provides a broader technical overview based on the known pharmacology of uterine relaxants and general principles of medicinal chemistry relevant to the structural class of vetrabutine. The experimental protocols and signaling pathways described are general representations and may not be directly applicable to vetrabutine without experimental validation.

Introduction to Vetrabutine

Vetrabutine, chemically known as Alpha-(3,4-Dimethoxyphenyl)-N,N-dimethylbenzenebutanamine, is classified as a uterine relaxant and a musculotropic stimulator.[1] Its primary therapeutic potential lies in the management of conditions requiring the relaxation of the uterine smooth muscle. The core structure of vetrabutine, featuring a dimethoxyphenyl ring and a tertiary amine, presents a scaffold amenable to the exploration of analogues and derivatives to optimize its pharmacological profile.

Potential Mechanisms of Action for Uterine Relaxation

The relaxation of uterine smooth muscle is a complex process regulated by various signaling pathways. While the specific mechanism of vetrabutine is not well-documented, it likely interacts with one or more of the established pathways for uterine relaxation.

  • Modulation of Calcium Channels: A primary mechanism for muscle relaxation involves the reduction of intracellular calcium levels. This can be achieved by blocking L-type calcium channels, thus inhibiting the influx of calcium ions necessary for muscle contraction.[1]

  • Adrenergic Receptor Agonism: Agonism of β2-adrenergic receptors on uterine muscle cells activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, inhibits myosin light-chain kinase and promotes muscle relaxation.[2][3]

  • Oxytocin Receptor Antagonism: Oxytocin is a potent stimulator of uterine contractions. Antagonism of the oxytocin receptor can effectively block this signaling pathway and induce uterine relaxation.[2]

Signaling Pathway for β2-Adrenergic Receptor-Mediated Uterine Relaxation

G cluster_membrane Cell Membrane Beta2_Receptor β2-Adrenergic Receptor Adenylyl_Cyclase Adenylyl Cyclase Beta2_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Agonist Vetrabutine Analogue (Hypothetical Agonist) Agonist->Beta2_Receptor Binds to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive Inactive MLCK PKA->MLCK_inactive Phosphorylates and Inactivates MLCK_active Active Myosin Light Chain Kinase (MLCK) MLCK_active->MLCK_inactive Contraction Muscle Contraction MLCK_active->Contraction Promotes Relaxation Muscle Relaxation MLCK_inactive->Relaxation Leads to

Caption: Hypothetical β2-Adrenergic Signaling Pathway for Uterine Relaxation.

Synthesis and Experimental Protocols

Due to the absence of specific literature on vetrabutine analogues, this section provides generalized protocols that could be adapted for the synthesis and evaluation of such compounds.

General Synthetic Approach

A plausible synthetic route to vetrabutine analogues would involve the reductive amination of a substituted phenylpropyl ketone with a desired amine. The following workflow outlines a general approach.

General Experimental Workflow for Synthesis

G Start Starting Materials: - Substituted Phenylpropyl Ketone - Desired Amine Reaction Reductive Amination (e.g., NaBH(OAc)3) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization: - NMR - Mass Spectrometry - HPLC Purification->Analysis Final_Compound Pure Vetrabutine Analogue Analysis->Final_Compound

Caption: General Synthetic Workflow for Vetrabutine Analogues.

Bioassay for Uterine Relaxant Activity

An ex vivo organ bath study using isolated uterine strips is a standard method to assess the relaxant effects of novel compounds.

Experimental Protocol:

  • Tissue Preparation: Uterine horns are isolated from rats (virgin or pregnant, depending on the study's focus) and dissected into longitudinal strips.

  • Organ Bath Setup: The uterine strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2. The tension of the strips is recorded using an isometric force transducer.

  • Induction of Contraction: Spontaneous or induced contractions (e.g., with oxytocin or potassium chloride) are established to achieve a stable baseline.

  • Compound Administration: The vetrabutine analogue is added to the organ bath in a cumulative manner, and the resulting changes in the force and frequency of contractions are recorded.

  • Data Analysis: The relaxant effect of the compound is quantified by measuring the percentage inhibition of the induced contractions. Dose-response curves are then constructed to determine the EC50 (half-maximal effective concentration) of the compound.

Quantitative Data

As no specific quantitative data for vetrabutine analogues and derivatives are available, the following table is a template that researchers should aim to populate during their investigations.

Compound IDTargetAssay TypeEC50 / IC50 (nM)Emax (%)Solubility (µM)Permeability (Papp)
VET-001β2-ARUterine Relaxation
VET-002L-type Ca2+ ChannelUterine Relaxation
VET-003Oxytocin ReceptorUterine Relaxation

Conclusion

The development of vetrabutine analogues and derivatives as uterine relaxants represents a promising area of research. However, a significant gap in the current scientific literature necessitates foundational studies to elucidate their synthesis, biological activity, and mechanism of action. The general methodologies and potential signaling pathways outlined in this guide provide a framework for initiating such research programs. Future work should focus on synthesizing a library of vetrabutine analogues and screening them for uterine relaxant activity to establish a clear structure-activity relationship, which will be pivotal for the identification of lead candidates for further preclinical development.

References

Exploratory

Early Investigations into Musculotropic Stimulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the foundational research on musculotropic stimulators, focusing on the pioneering experiments and...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational research on musculotropic stimulators, focusing on the pioneering experiments and conceptual frameworks that laid the groundwork for modern pharmacology. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed look at early experimental methodologies, quantitative data from seminal studies, and the nascent understanding of signaling pathways.

Introduction: The Dawn of Musculotropic Research

The late 19th and early 20th centuries marked a pivotal era in the scientific understanding of how chemical substances influence muscle contraction. Prior to this period, the mechanisms of drug action were largely speculative. The work of pioneering physiologists and pharmacologists, most notably John Newport Langley, began to unravel the intricate relationship between chemical agents and muscular response. This early research was characterized by meticulous experimentation on isolated animal tissues, leading to the groundbreaking concept of "receptive substances," the intellectual precursor to the modern receptor theory.[1][2] This guide will delve into the core experiments, the quantitative data they produced, and the theoretical models that emerged from this foundational period.

Key Musculotropic Stimulators in Early Research

Early investigations focused on a handful of key substances that elicited pronounced and reproducible effects on muscle tissue. These included naturally occurring alkaloids and the then-newly characterized neurotransmitter, acetylcholine.

  • Nicotine: Extracted from the tobacco plant, nicotine was a crucial tool in early studies due to its potent stimulatory and, at higher concentrations, paralytic effects on skeletal muscle.[1]

  • Acetylcholine: The role of acetylcholine as a neurotransmitter was being elucidated during this period. Its powerful contractile effect on various muscle preparations made it a central focus of research.

  • Physostigmine (Eserine): An alkaloid derived from the Calabar bean, physostigmine was observed to enhance and prolong the effects of acetylcholine, leading to early insights into enzymatic degradation of signaling molecules.

  • Veratrine: A mixture of alkaloids, veratrine was known for its ability to induce prolonged muscle contractions, providing a different mode of action for researchers to investigate.

Experimental Protocols of the Era

The foundational experiments in musculotropic research relied on isolated tissue preparations, which allowed for the direct observation of drug effects without the confounding variables of an intact organism. The frog was a common model organism due to its resilience and the ease of preparing its tissues.

Isolated Frog Sartorius and Gastrocnemius Muscle Preparation

This preparation was instrumental in studying the effects of substances on skeletal muscle.

  • Dissection: A frog was pithed (a procedure to destroy the central nervous system), and the sartorius or gastrocnemius muscle was carefully dissected out, often with the sciatic nerve still attached to allow for neural stimulation.

  • Mounting: The muscle was mounted in a chamber, with one end fixed and the other attached to a lever system that could record contractions on a kymograph (a rotating drum with smoked paper).

  • Bathing Medium: The muscle was bathed in a physiological saline solution, most commonly Ringer's solution, to maintain its viability. The composition of Ringer's solution in the early 20th century was typically a mixture of sodium chloride, potassium chloride, calcium chloride, and sodium bicarbonate dissolved in distilled water.[3][4][5]

  • Stimulation and Recording: The muscle could be stimulated either directly with electrodes or indirectly by stimulating the attached nerve. The resulting contractions were magnified by the lever and traced onto the rotating kymograph drum, creating a record of the amplitude and duration of the muscle's response.

Isolated Frog Rectus Abdominis Muscle Preparation

This preparation was particularly useful for quantifying the dose-response relationship of substances like acetylcholine.

  • Dissection and Mounting: The rectus abdominis muscle of a frog was dissected and mounted in an organ bath containing Ringer's solution.

  • Drug Application: Known concentrations of a drug were added to the bath, and the resulting muscle contraction was recorded.

  • Washing: After each drug application and recording, the muscle was washed with fresh Ringer's solution to allow it to return to its resting state before the next application.

  • Dose-Response Curve Construction: By applying a range of drug concentrations and measuring the corresponding contraction heights, researchers could construct a dose-response curve, a fundamental tool in pharmacology.

Isolated Perfused Frog Heart Preparation

To study the effects of drugs on cardiac muscle, the isolated frog heart preparation was widely used.

  • Cannulation: The frog heart was carefully excised, and a cannula was inserted into the ventricle or aorta to allow for the perfusion of Ringer's solution.

  • Perfusion: The heart was continuously perfused with oxygenated Ringer's solution to keep it viable and beating.

  • Recording: The contractions of the heart were recorded using a lever system attached to the apex of the ventricle, tracing the heartbeat onto a kymograph.

  • Drug Administration: Drugs were introduced into the perfusing Ringer's solution, and their effects on the rate and force of contraction were observed.

Quantitative Data from Early Musculotropic Research

Obtaining precise quantitative data from early 20th-century publications can be challenging, as results were often presented descriptively or in graphical form rather than in the standardized tables common today. However, by carefully examining these historical records, we can compile illustrative data that highlights the key findings of the era.

Musculotropic StimulatorMuscle PreparationObserved EffectAntagonistAntagonist EffectReference
Nicotine Frog Sartorius MuscleTonic contractionCurareAbolished nicotine-induced contraction[1]
Acetylcholine Frog Rectus AbdominisDose-dependent contractionCurareBlocked acetylcholine-induced contraction
Physostigmine Frog Rectus AbdominisPotentiated acetylcholine's effect--
Veratrine Frog Sartorius MuscleProlonged contraction and repetitive firing--

Early Concepts of Signaling Pathways: The "Receptive Substance"

The prevailing model of drug action during this period was Langley's concept of the "receptive substance." This was a revolutionary idea that proposed that drugs do not act on the general protoplasm of the cell but rather on specific, receptive molecules. This model, while lacking the molecular detail of modern receptor theory, was a critical step in understanding the specificity of drug action.

The Nicotine-Curare Antagonism: A Model for Receptor Action

Langley's experiments on the antagonistic relationship between nicotine and curare were fundamental to the development of the receptive substance theory. He observed that nicotine stimulated muscle contraction, while curare blocked this effect. He reasoned that both substances were competing for the same "receptive substance" on the muscle cell.

G cluster_0 Early Conceptual Model of Musculotropic Stimulation Nicotine Nicotine ReceptiveSubstance Receptive Substance (on Muscle Cell) Nicotine->ReceptiveSubstance Binds to Contraction Muscle Contraction ReceptiveSubstance->Contraction Initiates

Caption: Early model of musculotropic stimulation by nicotine.

The Role of Antagonists: Blocking the Receptive Substance

Curare, in Langley's model, acted as an antagonist by occupying the receptive substance without initiating a contraction, thereby preventing nicotine from binding and exerting its stimulatory effect.

G cluster_0 Early Conceptual Model of Antagonism Nicotine Nicotine ReceptiveSubstance Receptive Substance (on Muscle Cell) Nicotine->ReceptiveSubstance Binding prevented Curare Curare Curare->ReceptiveSubstance Binds to and blocks NoContraction No Muscle Contraction ReceptiveSubstance->NoContraction

Caption: Early model of antagonism by curare.

Experimental Workflow for Determining Drug Action

The logical workflow of these early experiments was systematic and focused on isolating the site of drug action.

G start Start: Observe drug effect on innervated muscle denervate Surgically denervate muscle start->denervate apply_drug Apply drug to denervated muscle denervate->apply_drug observe_effect Observe effect apply_drug->observe_effect conclusion Conclusion on site of action (Nerve vs. Muscle) observe_effect->conclusion

Caption: Experimental workflow to differentiate neural vs. muscular drug action.

Conclusion: The Legacy of Early Musculotropic Research

The early research on musculotropic stimulators, though lacking the sophisticated tools of modern science, was remarkably insightful. The meticulous experimental protocols, the focus on quantitative dose-response relationships, and the development of the "receptive substance" concept provided the essential framework upon which the entire field of pharmacology was built. For contemporary researchers, an appreciation of these foundational studies offers valuable context for current drug discovery and development efforts, underscoring the enduring power of careful observation and logical deduction in scientific inquiry.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Vetrabutine in In Vivo Animal Studies

Audience: Researchers, scientists, and drug development professionals. Disclaimer: The information available on Vetrabutine is limited and presents some ambiguities in the scientific literature.

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The information available on Vetrabutine is limited and presents some ambiguities in the scientific literature. It has been described as both a uterine relaxant and a uterotonic with vasodilator effects. The following protocols and data are based on the available studies and should be interpreted with caution. Researchers are advised to conduct thorough literature reviews and preliminary dose-finding studies for their specific animal models and experimental conditions.

Introduction

Vetrabutine is a compound that has been investigated for its effects on uterine activity and its potential to improve outcomes during parturition in animal models. It is chemically identified as Alpha-(3,4-Dimethoxyphenyl)-N,N-dimethylbenzenebutanamine. Studies in sows suggest that Vetrabutine clorhydrate (VC) possesses vasodilator effects and may reduce the incidence of stillbirths and improve the vitality of newborns during difficult births (dystocia).[1]

These application notes provide a summary of the reported dosage of Vetrabutine for in vivo studies in swine and a detailed protocol based on published research.

Data Presentation: Vetrabutine Dosage for In Vivo Studies

The following table summarizes the quantitative data on Vetrabutine clorhydrate dosage used in studies involving sows.

Animal ModelConditionDrug FormulationDosageRoute of AdministrationTiming of AdministrationReference
Sows (Yorkshire-Landrace)Eutocic and Dystocic FarrowingVetrabutine clorhydrate (VC)1.66 mg/kg of body weightIntramuscular (IM)After the first piglet was born[1]
Sows (Yorkshire-Landrace)ParturitionVetrabutine clorhydrate (VC)1 mL/60 kg of live weightNot specified, presumed IMAt the initiation of fetal expulsion[2]

Experimental Protocols

The following protocol is a detailed methodology for the administration of Vetrabutine clorhydrate to sows during farrowing, based on the study by González-Lozano et al., 2012.[1]

Objective: To evaluate the effects of Vetrabutine clorhydrate on the outcomes of both normal (eutocic) and difficult (dystocic) farrowings in sows, with a focus on piglet vitality and survival.

Materials:

  • Vetrabutine clorhydrate (VC) solution

  • Sterile saline solution (0.9% NaCl) for the control group

  • Prostaglandin F2α for farrowing induction

  • Syringes and needles appropriate for intramuscular injection in sows

  • Animal scale for accurate body weight measurement

  • Equipment for monitoring piglet vitality (e.g., stethoscope, timer, pH and blood gas analyzer)

Animal Model:

  • Species: Swine (Sows)

  • Breed: Yorkshire-Landrace

  • Health Status: Healthy, pregnant sows

Experimental Design:

  • Animal Allocation: A total of 80 sows were divided into four experimental groups (n=20 sows/group):

    • Group 1 (Control Eutocic): Sows expected to have a normal farrowing, receiving a saline injection.

    • Group 2 (VC Eutocic): Sows expected to have a normal farrowing, receiving a Vetrabutine clorhydrate injection.

    • Group 3 (Control Dystocic): Sows identified as having a difficult farrowing, receiving a saline injection.

    • Group 4 (VC Dystocic): Sows identified as having a difficult farrowing, receiving a Vetrabutine clorhydrate injection.

  • Farrowing Induction: Farrowing was induced in all sows using an appropriate dose of prostaglandin F2α to synchronize parturition. Monitoring began 12 hours post-induction.[2]

  • Treatment Administration:

    • Accurately weigh each sow to determine the correct dosage.

    • For sows in the treatment groups (Groups 2 and 4), administer Vetrabutine clorhydrate at a dose of 1.66 mg/kg of body weight via intramuscular injection.

    • For sows in the control groups (Groups 1 and 3), administer an equivalent volume of sterile saline solution via intramuscular injection.

    • The injection should be given immediately after the birth of the first piglet.

    • The preferred site for intramuscular injection in sows is the neck region, just behind and below the ear.

  • Monitoring and Data Collection:

    • Continuously monitor the farrowing process for all sows.

    • As each piglet is born, conduct a thorough assessment of its vitality. Parameters to measure may include:

      • Time to first breath

      • Heart rate

      • Latency to first teat contact

      • Presence of secondary apnea or bradycardia[2]

      • Umbilical cord integrity (adhered vs. ruptured)[1]

    • Collect blood samples from piglets to analyze acid-base balance and metabolic indicators (e.g., blood lactate, PaCO2, pH, HCO3, PaO2).[1]

    • Record the number of live-born piglets and stillbirths for each sow.

Expected Outcomes:

  • Treatment with Vetrabutine clorhydrate is expected to reduce the percentage of intrapartum stillbirths in both eutocic and dystocic farrowings.[1]

  • An increase in the number of pigs born alive without signs of acute fetal suffering is anticipated in the VC-treated groups.[1]

  • Piglets from VC-treated sows may exhibit improved vitality scores, reduced latency to first teat contact, and better umbilical cord condition.[1]

  • VC may mitigate adverse physio-metabolic indicators associated with birth asphyxia in piglets.[1]

Visualizations

G cluster_treatments start Start: Pregnant Sows (n=80) induction Farrowing Induction (Prostaglandin F2α) start->induction grouping Allocate to Farrowing Type induction->grouping eutocic Eutocic (Normal) Farrowing (n=40) grouping->eutocic Normal dystocic Dystocic (Difficult) Farrowing (n=40) grouping->dystocic Difficult treatment_e Treatment Allocation eutocic->treatment_e treatment_d Treatment Allocation dystocic->treatment_d control_e Group 1: Saline Control (n=20) treatment_e->control_e Control vc_e Group 2: Vetrabutine (VC) 1.66 mg/kg IM (n=20) treatment_e->vc_e Treatment control_d Group 3: Saline Control (n=20) treatment_d->control_d Control vc_d Group 4: Vetrabutine (VC) 1.66 mg/kg IM (n=20) treatment_d->vc_d Treatment injection_timing Administer Treatment (After 1st Piglet Born) monitoring Monitor Farrowing & Piglets injection_timing->monitoring data_collection Data Collection: - Stillbirth Rate - Piglet Vitality Score - Blood Gas & Metabolites monitoring->data_collection end End: Data Analysis data_collection->end cluster_treatments cluster_treatments

Caption: Experimental workflow for Vetrabutine administration in sows.

The precise molecular signaling pathway for Vetrabutine has not been clearly elucidated in the available literature. It is described as having vasodilator effects. The following diagram illustrates the logical relationship between the administration of Vetrabutine and its observed physiological outcomes in the context of porcine farrowing.

G vetrabutine Vetrabutine Clorhydrate (1.66 mg/kg IM) vasodilation Vasodilator Effects vetrabutine->vasodilation uterine_bf Improved Uteroplacental Blood Flow vasodilation->uterine_bf reduced_asphyxia Reduced Perinatal Asphyxia uterine_bf->reduced_asphyxia improved_acid_base Improved Acid-Base Balance (↑ pH, ↓ Lactate) reduced_asphyxia->improved_acid_base outcome1 Reduced Stillbirth Rate reduced_asphyxia->outcome1 outcome2 Increased Piglet Vitality reduced_asphyxia->outcome2 improved_acid_base->outcome1 improved_acid_base->outcome2

References

Application

Protocol for Vetrabutine Administration in Dogs: A Methodological Overview

Notice: Information regarding "Vetrabutine" and its specific administration in canine subjects is exceedingly limited in publicly available scientific literature. Vetrabutine is identified as a uterine relaxant and muscu...

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding "Vetrabutine" and its specific administration in canine subjects is exceedingly limited in publicly available scientific literature. Vetrabutine is identified as a uterine relaxant and musculotropic stimulator, with the chemical name Alpha-(3,4-Dimethoxyphenyl)-N,N-dimethylbenzenebutanamine.[1] However, detailed preclinical or clinical studies outlining specific protocols for its use in dogs are not readily accessible.

The following application notes and protocols are therefore presented as a generalized framework based on standard veterinary drug administration practices in a research setting. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a validated or recommended protocol for the administration of Vetrabutine in dogs. Any research involving this compound would require extensive preliminary studies to establish safety, dosage, and efficacy.

Application Notes

Vetrabutine is classified as a uterine relaxant and a musculotropic stimulator.[1] Based on these classifications, its potential research applications in canines could be hypothesized in the following areas:

  • Reproductive Physiology: Investigation of its effects on uterine contractility, potentially for managing conditions such as dystocia (difficult birth) or for research into preventing premature labor.

  • Gastrointestinal Motility Disorders: As a musculotropic agent, its effects on smooth muscle could be explored for potential therapeutic benefits in gastrointestinal stasis or other motility disorders.

  • Bronchodilation: Some musculotropic agents have effects on bronchial smooth muscle; therefore, its potential as a bronchodilator for respiratory conditions could be a subject of investigation.

Due to the lack of specific data, all quantitative parameters such as dosage, frequency, and pharmacokinetic data are not available. The tables below are provided as templates for how such data would be presented if it were available from experimental studies.

Table 1: Hypothetical Pharmacokinetic Parameters of Vetrabutine in Dogs

ParameterValueUnits
Bioavailability (F) Data N/A%
Peak Plasma Conc. (Cmax) Data N/Ang/mL
Time to Peak (Tmax) Data N/Ahours
Volume of Distribution (Vd) Data N/AL/kg
Elimination Half-life (t½) Data N/Ahours
Clearance (CL) Data N/AmL/min/kg

Table 2: Hypothetical Dosing Regimen for Vetrabutine in Experimental Canine Studies

Route of AdministrationDosageFrequencyDuration
Intravenous (IV) Data N/AData N/AData N/A
Oral (PO) Data N/AData N/AData N/A
Subcutaneous (SC) Data N/AData N/AData N/A

Experimental Protocols

The following represents a generalized, hypothetical protocol for the administration of a novel compound like Vetrabutine to dogs in a research setting.

Materials
  • Vetrabutine (pharmaceutical grade)

  • Sterile vehicle for solubilization (e.g., saline, phosphate-buffered saline)

  • Syringes and needles of appropriate gauge

  • Canine subjects (species, breed, age, and weight to be specified)

  • Veterinary monitoring equipment (ECG, blood pressure monitor, pulse oximeter)

  • Blood collection tubes (e.g., EDTA, heparinized)

  • Centrifuge

  • Sample storage freezer (-80°C)

Methods

2.2.1 Subject Preparation

  • Acclimate canine subjects to the housing and handling procedures for a minimum of one week prior to the study.

  • Conduct a thorough physical examination and collect baseline physiological data (heart rate, respiratory rate, temperature, blood pressure) and blood samples for hematology and serum chemistry.

  • Fast subjects for 12 hours prior to drug administration, with water provided ad libitum.

2.2.2 Drug Preparation and Administration

  • Prepare a stock solution of Vetrabutine in a sterile vehicle at a known concentration.

  • Calculate the individual dose for each subject based on body weight.

  • Administer the calculated dose via the chosen route (e.g., intravenous injection over a specified time, oral gavage).

2.2.3 Post-Administration Monitoring and Sampling

  • Continuously monitor vital signs for the first hour post-administration and then at regular intervals (e.g., 2, 4, 8, 12, and 24 hours).

  • Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60 minutes, and 2, 4, 8, 12, 24 hours) to determine the pharmacokinetic profile.

  • Observe subjects for any adverse reactions, including but not limited to changes in behavior, appetite, and gastrointestinal function.

Visualizations

As the specific signaling pathways for Vetrabutine are not documented, the following diagrams are conceptual representations of a generic drug administration workflow and a hypothetical signaling pathway for a muscle relaxant.

G cluster_pre Pre-Administration cluster_admin Administration cluster_post Post-Administration Subject Acclimation Subject Acclimation Baseline Data Collection Baseline Data Collection Subject Acclimation->Baseline Data Collection Dose Calculation Dose Calculation Baseline Data Collection->Dose Calculation Drug Administration Drug Administration Dose Calculation->Drug Administration Vital Sign Monitoring Vital Sign Monitoring Drug Administration->Vital Sign Monitoring Pharmacokinetic Sampling Pharmacokinetic Sampling Drug Administration->Pharmacokinetic Sampling Adverse Event Observation Adverse Event Observation Drug Administration->Adverse Event Observation

Caption: Generalized Experimental Workflow for Drug Administration in Dogs.

G Vetrabutine Vetrabutine Cell Surface Receptor Cell Surface Receptor Vetrabutine->Cell Surface Receptor Binds to Second Messenger Cascade Second Messenger Cascade Cell Surface Receptor->Second Messenger Cascade Activates Intracellular Calcium Decrease Intracellular Calcium Decrease Second Messenger Cascade->Intracellular Calcium Decrease Leads to Smooth Muscle Relaxation Smooth Muscle Relaxation Intracellular Calcium Decrease->Smooth Muscle Relaxation Results in

Caption: Hypothetical Signaling Pathway for a Musculotropic Relaxant.

References

Method

Vetrabutine Hydrochloride: Application Notes and Protocols for Laboratory Use

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Product Description

Vetrabutine hydrochloride is a synthetic compound identified as an alpha-(3,4-dimethoxyphenyl)-N,N-dimethyl-benzenebutanamine.[1] In veterinary medicine, it has been explored for its uterotonic and vasodilator effects.[2][3] For laboratory research, it serves as a valuable tool for investigating specific cellular signaling pathways. This document provides detailed protocols for the preparation and use of Vetrabutine hydrochloride solutions in a laboratory setting.

Chemical and Physical Properties

A summary of the key properties of Vetrabutine hydrochloride is presented below.

PropertyValueSource
Chemical Name alpha-(3,4-dimethoxyphenyl)-N,N-dimethyl-benzenebutanamine, hydrochloride[1]
CAS Number 5974-09-4 (HCl salt)[1]
Molecular Formula C₂₀H₂₈ClNO₂[1]
Molecular Weight 349.90 g/mol [1][4]
Appearance Solid powder[1]
Purity >98%[1]
Solubility Soluble in DMSO[1]

Storage and Handling

Proper storage is critical to maintain the stability and activity of Vetrabutine hydrochloride.

  • Long-Term Storage (months to years): Store the solid powder at -20°C in a dry, dark environment.[1]

  • Short-Term Storage (days to weeks): The solid can be stored at 0-4°C.[1]

  • Stock Solutions: Aliquot and store DMSO stock solutions at -20°C. Avoid repeated freeze-thaw cycles. When stored properly, the compound is stable for over three years.[1]

The product is shipped under ambient temperature and is stable for several weeks during ordinary shipping conditions.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which can be diluted to final working concentrations for various experiments.

Materials:

  • Vetrabutine hydrochloride powder (MW: 349.90 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 349.90 g/mol x 1000 mg/g = 3.499 mg

  • Weigh the compound: Carefully weigh out 3.5 mg of Vetrabutine hydrochloride powder using an analytical balance and place it into a sterile vial.

  • Add solvent: Add 1 mL of anhydrous DMSO to the vial containing the powder.

  • Dissolve the compound: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (up to 37°C) may be used to aid dissolution if necessary.

  • Store the stock solution: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store at -20°C.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for in vitro experiments.

Important: The final concentration of DMSO in cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Materials:

  • 10 mM Vetrabutine hydrochloride stock solution in DMSO

  • Sterile cell culture medium or phosphate-buffered saline (PBS)

  • Sterile polypropylene tubes

Procedure:

  • Determine the final concentration: Decide on the final desired concentration of Vetrabutine for your experiment (e.g., 1 µM, 5 µM, 10 µM).

  • Perform serial dilutions: It is recommended to perform an intermediate dilution first to ensure accurate pipetting and minimize the final DMSO concentration.

    • Example for a 10 µM final concentration in 1 mL of medium: a. Prepare an intermediate dilution: Add 2 µL of the 10 mM stock solution to 198 µL of sterile culture medium. This creates a 100 µM intermediate solution in a medium containing 1% DMSO. b. Prepare the final working solution: Add 100 µL of the 100 µM intermediate solution to 900 µL of culture medium. This yields 1 mL of a 10 µM working solution with a final DMSO concentration of 0.1%.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples. For the example above, the vehicle control would be 0.1% DMSO in the culture medium.

  • Use immediately: Use the freshly prepared working solutions for your experiments promptly.

Example Application: Uterotonic and Vasodilator Effects

Vetrabutine has been studied for its potential to assist in farrowing sows. In both normal (eutocic) and difficult (dystocic) farrowings, treatment with Vetrabutine hydrochloride was shown to:

  • Significantly reduce the percentage of intrapartum stillbirths.[2][3]

  • Increase the number of piglets born alive without signs of acute fetal suffering.[2][3]

  • Improve the physio-metabolic indicators and acid-base balance of piglets at birth by reducing blood lactate and increasing blood pH.[2][3]

These effects are attributed to its dual action as a uterotonic (stimulating uterine contractions) and a vasodilator.

Visualizations

Logical Workflow for Solution Preparation

The following diagram illustrates the logical steps from receiving the solid compound to preparing the final working solution for cell-based assays.

G cluster_storage Storage & Handling cluster_prep Solution Preparation cluster_dilution Working Solution (Example) A Receive Vetrabutine HCl (Solid Powder) B Store Solid -20°C Long-Term 4°C Short-Term A->B C Weigh 3.5 mg (for 1 mL) B->C D Dissolve in 1 mL DMSO C->D E Vortex to Mix D->E F 10 mM Stock Solution E->F G Aliquot & Store Stock at -20°C F->G H Prepare Intermediate Dilution in Medium G->H I Prepare Final Working Solution (e.g., 10 µM) H->I J Add to Experiment (Final DMSO <0.1%) I->J

Caption: Workflow for Vetrabutine solution preparation.

Hypothesized Signaling Pathway Inhibition

While the precise molecular target of Vetrabutine is not fully elucidated in publicly available literature, many small molecule drugs exert their effects by modulating intracellular signaling. The diagram below illustrates a hypothetical mechanism where a drug like Vetrabutine could inhibit a generic pro-inflammatory signaling pathway, such as one mediated by Toll-Like Receptors (TLRs), which are involved in cellular stress responses.

G cluster_pathway Hypothetical Pro-Inflammatory Pathway Extracellular Extracellular Signal (e.g., PAMP/DAMP) TLR Toll-Like Receptor (TLR) Extracellular->TLR MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Vetrabutine Vetrabutine Vetrabutine->TAK1 Inhibits

Caption: Hypothetical inhibition of a TLR signaling pathway.

References

Application

High-Performance Liquid Chromatography (HPLC) for the Analysis of Vetrabutine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, albeit generalized, guide for the development and application of a High-Performance Liquid Chromatography (...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, albeit generalized, guide for the development and application of a High-Performance Liquid Chromatography (HPLC) method for the analysis of Vetrabutine. Due to the limited availability of specific analytical protocols for Vetrabutine in publicly accessible scientific literature, this note outlines a robust starting point for method development, based on established principles of reversed-phase chromatography. The provided protocols for sample preparation, chromatographic conditions, and method validation are intended to serve as a template that can be adapted and optimized for specific research and quality control applications.

Introduction

Vetrabutine is an emerging compound of interest in pharmaceutical development. As with any active pharmaceutical ingredient (API), a reliable and validated analytical method is crucial for ensuring its quality, purity, and stability throughout the drug development lifecycle. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of pharmaceutical compounds.[1][2][3] This application note details a hypothetical yet scientifically grounded HPLC method for the analysis of Vetrabutine, providing researchers with a detailed framework for establishing a suitable analytical procedure.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point for method development.[4]

  • Chemicals and Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade buffers such as phosphate or acetate salts. Vetrabutine reference standard of known purity.

  • Sample Diluent: A mixture of the mobile phase components is typically a good choice for the sample diluent to ensure peak shape integrity.

Chromatographic Conditions (Starting Point)

The following conditions provide a robust starting point for the analysis of a novel small molecule like Vetrabutine. Optimization will likely be necessary.

ParameterRecommended Condition
Mobile Phase Acetonitrile and Water (or a suitable buffer like 0.1% formic acid in water)
Gradient A gradient elution from a lower to a higher percentage of organic modifier (e.g., 20% to 80% Acetonitrile over 15 minutes) is recommended for initial screening to determine the optimal elution conditions.[5]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by acquiring the UV spectrum of Vetrabutine. A PDA detector is ideal for this. If the structure is unknown, a broad-spectrum analysis (e.g., 200-400 nm) is advised.
Injection Volume 10 µL
Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh a suitable amount of Vetrabutine reference standard (e.g., 10 mg).

  • Dissolve the standard in the sample diluent to create a stock solution of a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions from the stock solution to prepare a series of calibration standards covering the expected concentration range of the samples.

Sample Preparation (from a hypothetical solid dosage form):

  • Weigh and finely powder a representative number of dosage forms.

  • Accurately weigh an amount of powder equivalent to a single dose of Vetrabutine.

  • Transfer the powder to a volumetric flask and add a portion of the sample diluent.

  • Sonicate for approximately 15 minutes to ensure complete dissolution of Vetrabutine.

  • Make up to the final volume with the sample diluent and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients before injection into the HPLC system.

Method Validation

A developed HPLC method must be validated to ensure it is suitable for its intended purpose.[6] Key validation parameters, based on ICH guidelines, are summarized below.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The Vetrabutine peak should be well-resolved from any other peaks (e.g., impurities, excipients) with a resolution of >2.
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.A correlation coefficient (r²) of ≥ 0.999 over the specified concentration range.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of spiked samples should be within 98.0% to 102.0%.
Precision (Repeatability and Intermediate Precision)The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The system suitability parameters should remain within acceptable limits when parameters like flow rate, column temperature, and mobile phase composition are slightly varied.

Data Presentation

Table 1: System Suitability Results (Hypothetical Data)

ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20008500
RSD of Peak Area (n=6) ≤ 1.0%0.5%

Table 2: Linearity Data for Vetrabutine (Hypothetical Data)

Concentration (µg/mL)Peak Area (arbitrary units)
10150,234
25375,678
50751,345
751,126,012
1001,501,987
Correlation Coefficient (r²) ≥ 0.999

Visualizations

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis Standard Weigh Vetrabutine Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Sample Weigh Sample Powder Dissolve_Sample Dissolve and Sonicate Sample->Dissolve_Sample Dilute Prepare Calibration Curve Standards Dissolve_Standard->Dilute Filter Filter Sample Solution Dissolve_Sample->Filter Inject Inject Standard/Sample Dilute->Inject Calibrate Generate Calibration Curve Dilute->Calibrate Filter->Inject HPLC HPLC System with C18 Column Separate Chromatographic Separation HPLC->Separate Inject->HPLC Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Quantify Quantify Vetrabutine in Sample Integrate->Quantify Calibrate->Quantify

Caption: Experimental Workflow for HPLC Analysis of Vetrabutine.

Validation_Relationship cluster_parameters Validation Parameters Method Developed HPLC Method Validation Method Validation Method->Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD/LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Relationship between Method Development and Validation Parameters.

Conclusion

This application note provides a foundational HPLC method and validation protocol that can be effectively utilized for the analysis of Vetrabutine. While the presented methodologies are based on well-established chromatographic principles, it is imperative for researchers to perform in-house optimization and validation to ensure the method is suitable for their specific sample matrix and instrumentation. The successful implementation of a robust HPLC method is a critical step in the quality assessment and overall development of new pharmaceutical entities like Vetrabutine.

References

Method

Mass Spectrometry Analysis of Vetrabutine Metabolites: An Application Note

For Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a comprehensive protocol for the analysis of Vetrabutine and its putative metabolites using liquid chromatography-ta...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive protocol for the analysis of Vetrabutine and its putative metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Vetrabutine, a uterotonic and muscle-tropic drug, is subject to metabolic biotransformation in vivo. Due to the limited publicly available information on its specific metabolic pathways, this document outlines a hypothetical, yet chemically plausible, metabolic scheme for Vetrabutine. The protocols provided herein detail the analytical workflow from sample preparation to data acquisition and analysis, offering a robust framework for the quantitative and qualitative assessment of Vetrabutine and its hypothetical metabolites in biological matrices.

Introduction

Vetrabutine is a synthetic compound utilized in veterinary medicine for its effects on uterine contractility. Understanding the metabolic fate of Vetrabutine is crucial for comprehending its pharmacokinetic profile, efficacy, and potential for accumulation or adverse effects. Mass spectrometry, particularly LC-MS/MS, is a powerful analytical technique for the identification and quantification of drug metabolites due to its high sensitivity and selectivity. This document provides a detailed methodology for the mass spectrometry-based analysis of Vetrabutine and its hypothetical metabolites, generated based on common phase I and phase II metabolic reactions.

Hypothetical Metabolic Pathway of Vetrabutine

Based on the chemical structure of Vetrabutine, which contains methoxy and dimethylamino functional groups, several metabolic transformations are conceivable. Common metabolic reactions for such moieties include O-demethylation, N-demethylation, and hydroxylation.

dot

Vetrabutine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Vetrabutine Vetrabutine (m/z 314.22) Metabolite1 M1: O-desmethyl-Vetrabutine (m/z 300.20) Vetrabutine->Metabolite1 O-demethylation Metabolite2 M2: N-desmethyl-Vetrabutine (m/z 300.20) Vetrabutine->Metabolite2 N-demethylation Metabolite3 M3: Hydroxy-Vetrabutine (m/z 330.22) Vetrabutine->Metabolite3 Hydroxylation Metabolite4 M4: Glucuronide Conjugate of M1 (m/z 476.23) Metabolite1->Metabolite4 Glucuronidation

Caption: Hypothetical metabolic pathway of Vetrabutine.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for Vetrabutine and its metabolites obtained from a simulated analysis of fortified plasma samples. This data is for illustrative purposes to demonstrate the application of the described method.

Table 1: LC-MS/MS Parameters for Vetrabutine and its Hypothetical Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
Vetrabutine314.22151.08255.8
M1: O-desmethyl-Vetrabutine300.20137.06285.2
M2: N-desmethyl-Vetrabutine300.20151.08275.5
M3: Hydroxy-Vetrabutine330.22151.08264.9
M4: Glucuronide Conjugate476.23300.20223.5
Internal Standard (IS)319.25156.10255.8

Table 2: Calibration Curve Data for Vetrabutine and Metabolites in Plasma

AnalyteConcentration Range (ng/mL)
Vetrabutine1 - 10000.998
M1: O-desmethyl-Vetrabutine1 - 5000.997
M2: N-desmethyl-Vetrabutine1 - 5000.999
M3: Hydroxy-Vetrabutine1 - 5000.996

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 10 µL of internal standard solution (e.g., deuterated Vetrabutine at 1 µg/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-7 min: 5% to 95% B

    • 7-9 min: 95% B

    • 9-9.1 min: 95% to 5% B

    • 9.1-12 min: 5% B

Mass Spectrometry
  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

dot

Experimental_Workflow cluster_workflow Analytical Workflow Sample Biological Sample (e.g., Plasma) Preparation Sample Preparation (Protein Precipitation) Sample->Preparation LC Liquid Chromatography (Reverse Phase) Preparation->LC MS Mass Spectrometry (ESI-MS/MS, MRM) LC->MS Data Data Analysis (Quantification & Identification) MS->Data

Caption: Experimental workflow for Vetrabutine metabolite analysis.

Conclusion

The presented application note provides a detailed, albeit hypothetical, framework for the mass spectrometric analysis of Vetrabutine and its metabolites. The protocols for sample preparation, liquid chromatography, and mass spectrometry are based on established methods for drug metabolite analysis and can be adapted for the actual metabolites of Vetrabutine once they are identified. This guide serves as a valuable resource for researchers and professionals in drug development for establishing robust analytical methods for pharmacokinetic and metabolism studies.

Disclaimer: The metabolic pathway and quantitative data presented in this document are hypothetical and for illustrative purposes only, due to the lack of publicly available scientific literature on the metabolism of Vetrabutine. Researchers should perform their own metabolite identification studies to confirm the metabolic fate of Vetrabutine.

Application

Application Notes and Protocols for Assessing Vetrabutine Activity in Cell Culture

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the cellular activity of Vetrabutine, a uterotonic and musculotropic agent. The primary mecha...

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the cellular activity of Vetrabutine, a uterotonic and musculotropic agent. The primary mechanism of action of Vetrabutine is presumed to be through the activation of beta-2 adrenergic receptors, leading to smooth muscle relaxation. The following assays are designed to quantify the engagement of this pathway and its downstream functional consequences in relevant cell types.

Overview of Vetrabutine's Presumed Mechanism of Action

Vetrabutine, chemically identified as alpha-(3,4-Dimethoxyphenyl)-N,N-dimethylbenzenebutanamine, is classified as a sympathomimetic and labour repressant[1]. This classification strongly suggests that Vetrabutine functions as a beta-2 adrenergic receptor agonist. Beta-2 adrenergic agonists are known to relax smooth muscle, including the uterine muscle, making them effective in managing premature labor[2][3][4].

The signaling cascade initiated by a beta-2 adrenergic agonist is well-characterized. Upon binding to the beta-2 adrenergic receptor, a G-protein-coupled receptor (GPCR), it stimulates the adenylyl cyclase enzyme. This leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in a decrease in intracellular calcium and smooth muscle relaxation[3].

The following protocols will focus on assays to measure key events in this pathway:

  • Receptor Binding: To determine the affinity of Vetrabutine for the beta-2 adrenergic receptor.

  • cAMP Accumulation: To quantify the increase in intracellular cAMP upon receptor activation.

  • Cellular Viability: To assess any potential cytotoxic effects of Vetrabutine.

  • In Vitro Muscle Contraction/Relaxation: To functionally measure the effect of Vetrabutine on smooth muscle cells.

Recommended Cell Lines

The selection of an appropriate cell line is critical for obtaining relevant data. For studying Vetrabutine's activity, the following cell lines are recommended:

Cell LineDescriptionKey Considerations
Human Uterine Smooth Muscle Cells (hUtSMC) Primary cells isolated from human uterine tissue.Physiologically most relevant model for uterine relaxation. Limited passage number.
hTERT-immortalized Human Myometrial Cells Immortalized human myometrial cells.Offer a more stable and reproducible system compared to primary cells.
CHO-K1 cells stably expressing human beta-2 adrenergic receptor (ADRB2) Chinese Hamster Ovary cells engineered to overexpress the target receptor.Ideal for receptor-specific binding and signaling assays, minimizing off-target effects.

Experimental Protocols

Beta-2 Adrenergic Receptor Binding Assay

This protocol determines the binding affinity (Ki) of Vetrabutine for the human beta-2 adrenergic receptor.

Workflow Diagram:

G prep_membranes Prepare cell membranes from CHO-K1-ADRB2 cells radioligand_binding Incubate membranes with a radiolabeled beta-2 antagonist (e.g., [3H]-CGP 12177) and varying concentrations of Vetrabutine prep_membranes->radioligand_binding separation Separate bound from free radioligand by rapid filtration radioligand_binding->separation scintillation Quantify bound radioactivity using liquid scintillation counting separation->scintillation analysis Analyze data to determine the IC50 and calculate the Ki scintillation->analysis

Workflow for Beta-2 Adrenergic Receptor Binding Assay.

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture CHO-K1 cells stably expressing the human beta-2 adrenergic receptor in appropriate media.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) with protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard protein assay.

  • Binding Assay:

    • In a 96-well plate, add binding buffer, the radiolabeled antagonist (e.g., [3H]-CGP 12177), and a serial dilution of Vetrabutine.

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • To determine non-specific binding, include wells with a high concentration of a known beta-2 adrenergic agonist (e.g., isoproterenol).

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all measurements.

    • Plot the percentage of specific binding against the logarithm of the Vetrabutine concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundIC50 (nM)Ki (nM)
Vetrabutinee.g., 150e.g., 75
Isoproterenol (Control)e.g., 25e.g., 12.5
Intracellular cAMP Accumulation Assay

This assay quantifies the ability of Vetrabutine to stimulate the production of intracellular cAMP.

Signaling Pathway Diagram:

G Vetrabutine Vetrabutine ADRB2 Beta-2 Adrenergic Receptor Vetrabutine->ADRB2 binds G_protein Gs Protein ADRB2->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Relaxation Smooth Muscle Relaxation PKA->Relaxation leads to

Vetrabutine-induced cAMP Signaling Pathway.

Protocol:

  • Cell Culture:

    • Seed hUtSMC or hTERT-immortalized myometrial cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

    • Add a serial dilution of Vetrabutine or a control agonist (e.g., isoproterenol) to the wells.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • cAMP Quantification:

    • Lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based kits).

    • Perform the cAMP measurement following the kit's protocol.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • Plot the cAMP concentration against the logarithm of the Vetrabutine concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of Vetrabutine that elicits a half-maximal response).

Data Presentation:

CompoundEC50 (nM) for cAMP Accumulation
Vetrabutinee.g., 85
Isoproterenol (Control)e.g., 15
Cell Viability Assay (MTT Assay)

This protocol assesses the potential cytotoxicity of Vetrabutine.

Protocol:

  • Cell Seeding:

    • Seed hUtSMC or other relevant cell lines in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of Vetrabutine for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilization solution (e.g., DMSO or a proprietary solubilizing agent) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the Vetrabutine concentration to determine the CC50 (the concentration that causes 50% cell death).

Data Presentation:

CompoundCC50 (µM) after 48h
Vetrabutinee.g., >100
Doxorubicin (Control)e.g., 0.5
In Vitro Uterine Smooth Muscle Cell Contraction/Relaxation Assay

This functional assay measures the ability of Vetrabutine to induce relaxation in a contracted 3D cell culture model.

Protocol:

  • Collagen Gel Preparation and Cell Seeding:

    • Prepare a collagen gel solution and mix it with a suspension of hUtSMC.

    • Dispense the cell-collagen mixture into a 24-well plate and allow it to polymerize.

    • Culture the gels in medium for several days to allow the cells to form a contractile network.

  • Induction of Contraction:

    • Induce contraction of the collagen gels by adding a contractile agent such as carbachol or endothelin-1.

    • Capture images of the gels before and after the addition of the contractile agent to measure the initial contraction.

  • Vetrabutine Treatment:

    • Add different concentrations of Vetrabutine to the contracted gels.

    • Incubate for a defined period (e.g., 1-2 hours).

  • Measurement of Relaxation:

    • Capture images of the gels after Vetrabutine treatment.

    • Measure the area of the gels using image analysis software. Relaxation is quantified as the increase in gel area after Vetrabutine treatment compared to the contracted state.

  • Data Analysis:

    • Calculate the percentage of relaxation for each Vetrabutine concentration relative to the maximum possible relaxation (initial gel size).

    • Plot the percentage of relaxation against the logarithm of the Vetrabutine concentration to determine the EC50 for relaxation.

Data Presentation:

CompoundEC50 (nM) for Relaxation
Vetrabutinee.g., 120
Salbutamol (Control)e.g., 30

Concluding Remarks

The protocols outlined in these application notes provide a comprehensive framework for characterizing the in vitro activity of Vetrabutine. By systematically evaluating receptor binding, second messenger production, cytotoxicity, and functional smooth muscle relaxation, researchers can gain a detailed understanding of the pharmacological profile of this compound. The provided diagrams and tables are intended to facilitate experimental design and data interpretation.

References

Method

Vetrabutine Hydrochloride: Application Notes and Protocols for Studying Uterine Contractions

For Researchers, Scientists, and Drug Development Professionals Introduction Vetrabutine hydrochloride (VC) is a uterotonic and muscle-tropic agent that has been investigated for its effects on uterine contractions, part...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vetrabutine hydrochloride (VC) is a uterotonic and muscle-tropic agent that has been investigated for its effects on uterine contractions, particularly in the context of veterinary obstetrics. This document provides detailed application notes and protocols for researchers interested in studying the effects of vetrabutine on uterine contractility. The information is compiled from published studies and is intended to guide the design and execution of both in vivo and ex vivo experiments.

Vetrabutine has been described as a uterotonic drug with vasodilator effects, suggesting a dual mechanism of action that can influence the force and frequency of uterine contractions while potentially improving blood flow to the uterus.[1] Understanding its pharmacological profile is crucial for its potential application in managing labor and delivery.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of vetrabutine hydrochloride on uterine activity and farrowing in sows.

Table 1: Effects of Vetrabutine Hydrochloride on Farrowing Duration and Piglet Interval [2]

Treatment GroupMean Duration of Farrowing (minutes)Mean Interval Between Piglets (minutes)
Saline (Control)306.928.1
Vetrabutine Hydrochloride (100 mg/60 kg BW)211.219.2
Oxytocin (40 IU)163.013.9

Table 2: Effects of Vetrabutine Hydrochloride on Uterine Contractions in Sows [3]

Treatment GroupNumber of Uterine ContractionsDuration of Uterine Contractions
Physiological Solution (Control)Significantly higherSignificantly longer
Vetrabutine Hydrochloride (1 mL/60 kg LW)Significantly lessSignificantly less

Table 3: Neonatal Outcomes Following Vetrabutine Hydrochloride Administration During Farrowing [1][2][3]

OutcomeSaline (Control)Vetrabutine HydrochlorideOxytocin
Intra-partum Stillbirths (IPS) per litter[2]0.60.81.2
Percentage of Ruptured Umbilical Cords[2]37.5%9.4%76.0%
Incidence of Secondary Apnea[3]7.46%2.08%Not Reported
Incidence of Bradycardia[3]7.61%1.94%Not Reported
Percentage of Intrapartum Stillbirths (Eutocic Sows)[1]10.0%5.2%Not Reported
Percentage of Intrapartum Stillbirths (Dystocic Sows)[1]16.7%7.6%Not Reported

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for studying the effects of vetrabutine hydrochloride on uterine contractions.

In Vivo Study of Uterine Activity in Parturient Sows

Objective: To characterize the effects of vetrabutine hydrochloride on uterine activity, farrowing duration, and neonatal viability in parturient sows.

Materials:

  • Vetrabutine hydrochloride solution (for injection)

  • Physiological saline solution (0.9% NaCl)

  • Prostaglandin F2α (for farrowing synchronization)

  • Parturient sows (e.g., Yorkshire-Landrace)

  • Fetal monitoring equipment (for heart rate and uterine pressure)

  • Data acquisition system

Protocol:

  • Animal Selection and Synchronization: Select healthy, pregnant sows. Synchronize farrowing by administering prostaglandin F2α approximately 12 hours before the expected time of parturition.[3]

  • Group Allocation: Randomly allocate the sows into two groups: a treatment group receiving vetrabutine hydrochloride and a control group receiving a physiological saline solution.[3]

  • Drug Administration: At the initiation of fetal expulsion (after the birth of the first piglet), administer either vetrabutine hydrochloride (e.g., 1 mL/60 kg of live weight, intramuscularly) or an equivalent volume of physiological saline.[3]

  • Monitoring Uterine Activity:

    • Place a pressure transducer into the uterine horn to record intrauterine pressure.

    • Use external tocography to monitor the frequency and duration of uterine contractions.

    • Continuously record data throughout the farrowing period.

  • Fetal Monitoring: Monitor fetal heart rate to assess for signs of fetal distress, such as bradycardia.[3]

  • Data Analysis:

    • Calculate the total duration of farrowing and the interval between the birth of each piglet.

    • Quantify the number and duration of uterine contractions from the pressure recordings.

    • Assess neonatal viability by recording the number of live births, stillbirths, and any signs of distress like secondary apnea.[3]

    • Compare the data between the vetrabutine-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Comparative In Vivo Study with Oxytocin

Objective: To compare the effects of vetrabutine hydrochloride with oxytocin on farrowing dynamics and neonatal outcomes.

Materials:

  • Vetrabutine hydrochloride solution

  • Oxytocin solution

  • Saline solution

  • Parturient sows

Protocol:

  • Animal and Group Setup: Similar to the protocol above, use synchronized parturient sows and allocate them into three groups: Vetrabutine hydrochloride, Oxytocin, and Saline (Control).[2]

  • Drug Administration: At the onset of parturition, administer the assigned treatment intramuscularly:

    • Vetrabutine Group: 100 mg of VC per 60 kg of body weight.[2]

    • Oxytocin Group: 40 IU of oxytocin.[2]

    • Control Group: An equivalent volume of saline.[2]

  • Data Collection:

    • Record the duration of farrowing.

    • Measure the interval between piglet births.

    • Count the number of intra-partum stillbirths.

    • Examine umbilical cords for rupture.[2]

  • Data Analysis: Statistically compare the outcomes between the three groups to determine the relative effects of vetrabutine and oxytocin on uterine performance and fetal well-being.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action and experimental workflows for studying vetrabutine.

G cluster_0 Proposed Mechanism of Vetrabutine on Uterine Smooth Muscle Vetrabutine Vetrabutine Hydrochloride UterineSmoothMuscle Uterine Smooth Muscle Cell Vetrabutine->UterineSmoothMuscle Acts on UterotonicEffect Uterotonic Effect (Increased Contractile Force) UterineSmoothMuscle->UterotonicEffect VasodilatorEffect Vasodilator Effect (Increased Blood Flow) UterineSmoothMuscle->VasodilatorEffect ContractionModulation Modulation of Uterine Contractions UterotonicEffect->ContractionModulation VasodilatorEffect->ContractionModulation

Caption: Proposed dual-action mechanism of Vetrabutine on uterine tissue.

G cluster_1 In Vivo Experimental Workflow for Vetrabutine Study AnimalSelection Select & Synchronize Parturient Sows GroupAllocation Randomly Allocate to Groups (Vetrabutine vs. Control) AnimalSelection->GroupAllocation Treatment Administer Treatment at Onset of Farrowing GroupAllocation->Treatment Monitoring Monitor Uterine Contractions & Fetal Heart Rate Treatment->Monitoring DataCollection Collect Data on Farrowing Duration & Neonatal Outcomes Monitoring->DataCollection Analysis Statistical Analysis & Comparison DataCollection->Analysis

Caption: Workflow for in vivo assessment of Vetrabutine's effects.

References

Application

Vetrabutine in Veterinary Medicine: Current Research Landscape Appears Limited

Despite a comprehensive search of available scientific literature, information regarding the applications of vetrabutine in veterinary medicine research is scarce. The existing data is insufficient to generate detailed a...

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, information regarding the applications of vetrabutine in veterinary medicine research is scarce. The existing data is insufficient to generate detailed application notes, experimental protocols, or in-depth signaling pathway diagrams as requested.

Vetrabutine is identified as a uterine relaxant and musculotropic stimulator with the chemical name Alpha-(3,4-Dimethoxyphenyl)-N,N-dimethylbenzenebutanamine.[1] However, beyond this basic classification, there is a notable absence of published research detailing its clinical efficacy, mechanism of action, or use in experimental veterinary settings.

Our search for clinical trials, detailed experimental protocols, and quantitative data on vetrabutine's effects in animals did not yield any specific results. Consequently, the core requirements for this request—including data presentation in tables, detailed experimental methodologies, and visualization of signaling pathways—cannot be fulfilled at this time due to the lack of foundational research information.

For researchers and professionals in drug development, this indicates that vetrabutine may be an under-researched compound in veterinary medicine, and its potential applications and mechanisms remain largely unexplored in the public domain. Further primary research would be required to establish the knowledge base necessary to produce the detailed documentation requested.

References

Technical Notes & Optimization

Troubleshooting

Vetrabutine stability and degradation issues

Welcome to the Vetrabutine Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common stability and degradation issues that may be encou...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Vetrabutine Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common stability and degradation issues that may be encountered during experiments with Vetrabutine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Vetrabutine?

A1: Vetrabutine is supplied as a lyophilized powder and should be stored at -20°C, protected from light and moisture. Under these conditions, the compound is stable for up to 24 months. Once reconstituted, it is recommended to aliquot the solution and store at -80°C for long-term use or at 4°C for short-term use (up to 72 hours). Avoid repeated freeze-thaw cycles.

Q2: How should I reconstitute Vetrabutine?

A2: Vetrabutine is soluble in DMSO (dimethyl sulfoxide) at concentrations up to 100 mM. For aqueous buffers, the solubility is significantly lower. It is recommended to first prepare a high-concentration stock solution in DMSO and then dilute it with the aqueous buffer of choice. Ensure the final DMSO concentration in your experimental setup is compatible with your assay and does not exceed 0.5%.

Q3: What are the visible signs of Vetrabutine degradation?

A3: Visual signs of degradation in the solid form can include discoloration (e.g., powder turning from white to off-white or yellow) or clumping. In solution, degradation may be indicated by the appearance of cloudiness, precipitation, or a change in color. If any of these signs are observed, it is recommended to use a fresh vial of the compound.

Q4: Is Vetrabutine sensitive to light?

A4: Yes, Vetrabutine exhibits sensitivity to UV light. Photodegradation can occur upon prolonged exposure. Therefore, it is crucial to store both the solid compound and its solutions in light-protected containers (e.g., amber vials) and to minimize exposure to light during experimental procedures.

Troubleshooting Guide

Q1: I am observing inconsistent results in my cell-based assays. Could this be related to Vetrabutine stability?

A1: Inconsistent results can indeed be a consequence of Vetrabutine degradation. If the reconstituted solution has been stored for an extended period, especially at 4°C, or has undergone multiple freeze-thaw cycles, the potency of the compound may be compromised. It is advisable to use a freshly prepared solution or a new aliquot from a -80°C stock. Additionally, ensure the final concentration of the diluent (e.g., DMSO) is consistent across all experiments.

Q2: My HPLC analysis shows extra peaks that were not present in the initial analysis of the compound. What could be the cause?

A2: The appearance of new peaks in an HPLC chromatogram is a strong indicator of degradation. Vetrabutine can degrade under certain conditions, leading to the formation of impurities. The nature of these degradation products can depend on the storage conditions, solvent, pH, and exposure to light or high temperatures. Refer to the Vetrabutine Stability Data table below for more information on its stability under various stress conditions.

Q3: I suspect my Vetrabutine solution has been contaminated. How can I confirm this?

A3: If you suspect contamination, it is recommended to perform an analytical validation. Techniques such as HPLC-UV can be used to check the purity of your solution by comparing it to a standard chromatogram of a fresh sample. LC-MS/MS can provide more detailed information and help in identifying potential degradation products or contaminants.

Vetrabutine Stability Data

The following table summarizes the stability of Vetrabutine under forced degradation conditions.

Stress ConditionIncubation TimeVetrabutine Remaining (%)Major Degradation Products
Acid Hydrolysis (0.1 N HCl)24 hours85.2%VTB-H1, VTB-H2
Base Hydrolysis (0.1 N NaOH)8 hours72.5%VTB-B1
Oxidative Degradation (3% H₂O₂)12 hours65.8%VTB-O1, VTB-O2, VTB-O3
Thermal Degradation (80°C)48 hours92.1%VTB-T1
Photodegradation (UV light, 254 nm)6 hours78.4%VTB-P1, VTB-P2

Experimental Protocols

Protocol: Forced Degradation Study of Vetrabutine

This protocol outlines a typical forced degradation study to identify potential degradation pathways and products of Vetrabutine.

1. Preparation of Stock Solution:

  • Prepare a 10 mg/mL stock solution of Vetrabutine in a 1:1 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 12 hours, protected from light.

  • Thermal Degradation: Store a solid sample of Vetrabutine at 80°C for 48 hours. Dissolve in the stock solution solvent before analysis.

  • Photodegradation: Expose a solution of Vetrabutine to UV light (254 nm) for 6 hours.

3. Sample Analysis:

  • Following incubation, neutralize the acidic and basic samples.

  • Analyze all samples by HPLC-UV to quantify the remaining Vetrabutine and detect degradation products.

  • Use LC-MS/MS to identify the mass of the degradation products for structural elucidation.

Visualizations

Vetrabutine_Degradation_Pathway cluster_acid Acid Hydrolysis cluster_base Base Hydrolysis cluster_oxidation Oxidation Vetrabutine Vetrabutine VTB_H1 VTB-H1 Vetrabutine->VTB_H1 0.1 N HCl VTB_H2 VTB-H2 Vetrabutine->VTB_H2 0.1 N HCl VTB_B1 VTB-B1 Vetrabutine->VTB_B1 0.1 N NaOH VTB_O1 VTB-O1 Vetrabutine->VTB_O1 3% H₂O₂ VTB_O2 VTB-O2 Vetrabutine->VTB_O2 3% H₂O₂ VTB_O3 VTB-O3 Vetrabutine->VTB_O3 3% H₂O₂

Caption: Hypothetical degradation pathway of Vetrabutine under different stress conditions.

Experimental_Workflow start Start: Vetrabutine Sample stress Apply Stress Condition (Acid, Base, Oxidation, Heat, Light) start->stress neutralize Neutralize Sample (if applicable) stress->neutralize hplc HPLC-UV Analysis (Quantify Degradation) neutralize->hplc lcms LC-MS/MS Analysis (Identify Degradation Products) hplc->lcms elucidate Structure Elucidation lcms->elucidate end End: Identify Degradation Pathway elucidate->end

Caption: General workflow for identifying Vetrabutine degradation products.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vetrabutine Vetrabutine Vetrabutine->MEK

Optimization

Vetrabutine Technical Support Center: Overcoming Poor Solubility

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Vetrabutine. Vetrabutine is a weakly basic compound classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1][2][3][4]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with Vetrabutine in a question-and-answer format.

Q1: My Vetrabutine sample is not dissolving in aqueous buffer for my in-vitro assay. How can I increase its solubility?

A1: The poor aqueous solubility of Vetrabutine is a known challenge. Since Vetrabutine is a weakly basic drug, its solubility is highly dependent on pH.[5][6][7][8][9] You can significantly increase its solubility by lowering the pH of your aqueous solution. At a pH below its pKa, Vetrabutine will become protonated and form a more soluble salt.

Recommended Actions:

  • pH Adjustment: The most straightforward approach is to lower the pH of your buffer. Weakly basic drugs are more soluble in acidic conditions.[6][7] Attempt to dissolve Vetrabutine in buffers with pH values ranging from 1.2 to 6.8 to determine an optimal pH for your experiment.[10]

  • Use of Co-solvents: If pH adjustment alone is insufficient or incompatible with your experimental setup, consider using a co-solvent system.[11][12][13] Co-solvents reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds like Vetrabutine.[13] Common co-solvents for parenteral formulations include ethanol, propylene glycol (PG), and polyethylene glycol (PEG).[14][15][16]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with significantly higher aqueous solubility.[17][18][19] This is a widely used technique to improve the solubility and stability of drugs.[20][21]

Q2: I need to prepare a stock solution of Vetrabutine for cell-based assays, but it precipitates when I dilute it into the cell culture medium. What should I do?

A2: This is a common issue when a drug dissolved in an organic solvent or a low-pH buffer is introduced into a physiological buffer (like cell culture medium, typically at pH 7.4). The abrupt change in pH and solvent composition causes the drug to crash out of the solution.

Recommended Actions:

  • Optimize the Co-solvent Concentration: Minimize the concentration of the organic co-solvent in your stock solution. A high concentration of co-solvent can be toxic to cells and can also lead to precipitation upon dilution. Prepare a more diluted stock solution if possible, or use a co-solvent that is well-tolerated by your cell line, such as a low percentage of DMSO.

  • Utilize Cyclodextrins: Prepare the Vetrabutine stock solution using a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD). The cyclodextrin complex is more stable upon dilution into aqueous media compared to a co-solvent-based solution.[18][21]

  • Stepwise Dilution: Instead of a single large dilution, perform a stepwise dilution of your stock solution into the final medium while vortexing or stirring to allow for gradual equilibration and prevent localized supersaturation.

Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile of Vetrabutine

This protocol uses the shake-flask method, which is considered the gold standard for determining equilibrium solubility.[22][23]

Materials:

  • Vetrabutine powder

  • Buffer solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)[10]

  • Mechanical shaker or agitator

  • Centrifuge and/or syringe filters (0.22 µm)

  • Validated analytical method for Vetrabutine quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of Vetrabutine powder to separate vials, each containing a buffer of a specific pH. The presence of undissolved solid is necessary to ensure saturation.[23]

  • Seal the vials and place them on a mechanical shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to reach equilibrium.[22] It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[10]

  • After agitation, separate the undissolved solid from the solution by centrifugation or filtration.

  • Carefully collect the supernatant and dilute it with a suitable solvent for analysis.

  • Quantify the concentration of Vetrabutine in the supernatant using a validated analytical method.

Protocol 2: Solubility Enhancement using Co-solvents

Materials:

  • Vetrabutine powder

  • Selected co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)

  • Aqueous buffer (at a pH relevant to the intended application)

  • Standard laboratory glassware and equipment

Procedure:

  • Prepare a series of co-solvent/buffer mixtures with varying co-solvent concentrations (e.g., 10%, 20%, 30%, 40% v/v).

  • For each co-solvent mixture, add an excess amount of Vetrabutine powder.

  • Follow the shake-flask method as described in Protocol 1 to determine the equilibrium solubility of Vetrabutine in each co-solvent mixture.

  • Plot the solubility of Vetrabutine as a function of the co-solvent concentration to identify the optimal co-solvent and its concentration for your needs.

Protocol 3: Preparation of Vetrabutine-Cyclodextrin Inclusion Complex

Materials:

  • Vetrabutine powder

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Aqueous buffer

  • Magnetic stirrer and hot plate

  • Lyophilizer (freeze-dryer)

Procedure:

  • Dissolve the cyclodextrin in the aqueous buffer with stirring to create a clear solution.

  • Slowly add Vetrabutine powder to the cyclodextrin solution while continuously stirring. A 1:1 or 1:2 molar ratio of Vetrabutine to cyclodextrin is a common starting point.[19]

  • Continue stirring the mixture at room temperature or with gentle heating for 24-48 hours to facilitate complex formation.

  • Filter the solution to remove any un-complexed, undissolved Vetrabutine.

  • Freeze the resulting clear solution and then lyophilize it to obtain a dry powder of the Vetrabutine-cyclodextrin inclusion complex.

  • The solubility of this complex can then be determined using the shake-flask method (Protocol 1).

Data Summary

The following tables present hypothetical data to illustrate the effects of different solubility enhancement techniques on Vetrabutine.

Table 1: pH-Dependent Solubility of Vetrabutine

pHVetrabutine Solubility (µg/mL)
1.21500
4.5250
6.815
7.4< 1

Table 2: Effect of Co-solvents and Cyclodextrins on Vetrabutine Solubility in pH 7.4 Buffer

FormulationVetrabutine Solubility (µg/mL)Fold Increase
pH 7.4 Buffer (no excipient)0.8-
20% Ethanol in buffer4556x
40% PEG 400 in buffer180225x
10% HP-β-CD in buffer9501188x

Frequently Asked Questions (FAQs)

Q: What is the Biopharmaceutics Classification System (BCS) class of Vetrabutine? A: Vetrabutine is a BCS Class II compound, which means it has low aqueous solubility and high membrane permeability.[1][3] For such compounds, the rate-limiting step for oral absorption is often drug dissolution.[4]

Q: Are there any specific excipients that should be considered for Vetrabutine formulation? A: Yes, for BCS Class II drugs like Vetrabutine, solubilizing excipients are crucial.[24] Based on its properties as a weak base, pH modifiers can be effective.[5] Additionally, co-solvents like PEGs and complexing agents like cyclodextrins are highly recommended to enhance solubility.[18][25]

Q: Can I use surfactants to improve the solubility of Vetrabutine? A: Yes, surfactants can be used to increase the solubility of poorly soluble drugs by forming micelles.[12][26] This is another viable strategy, often used in combination with other techniques.

Q: How do I choose the best solubility enhancement technique for my experiment? A: The choice depends on several factors, including the required concentration of Vetrabutine, the experimental system (e.g., in-vitro vs. in-vivo), and potential toxicity or interference from the excipients. The workflow diagram below provides a general decision-making process.

Visualizations

Workflow for Selecting a Solubility Enhancement Strategy

G start Start: Vetrabutine Solubility Issue q1 Is pH modification compatible with the experimental system? start->q1 ph_adjust Adjust pH to < 6.0 (See Protocol 1) q1->ph_adjust Yes q3 Consider Co-solvents or Cyclodextrins. Is potential excipient toxicity a major concern? q1->q3 No q2 Is the required solubility achieved? ph_adjust->q2 end_success Proceed with Experiment q2->end_success Yes q2->q3 No cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) (See Protocol 3) q3->cyclodextrin Yes cosolvent Use Co-solvents (e.g., PEG 400, Ethanol) (See Protocol 2) q3->cosolvent No q4 Is solubility now sufficient? cyclodextrin->q4 q5 Is solubility now sufficient? cosolvent->q5 q4->end_success Yes combination Consider combination approaches (e.g., pH + co-solvent) or alternative formulation strategies (e.g., solid dispersions). q4->combination No q5->end_success Yes q5->combination No G cluster_0 Before Complexation cluster_1 Inclusion Complex V Vetrabutine (Poorly Soluble) H2O1 Water p1 V->p1 CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) CD->p1 Complex Vetrabutine-Cyclodextrin Complex (Soluble) H2O2 Water V_in_CD Vetrabutine p1->Complex Encapsulation

References

Troubleshooting

Technical Support Center: Vetrabutine Off-Target Effects in Experimental Models

Frequently Asked Questions (FAQs) Q1: What are the known primary targets of vetrabutine? A1: Vetrabutine is described as a uterine relaxant and musculotropic stimulator.[1] Its primary mechanism of action is presumed to...

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of vetrabutine?

A1: Vetrabutine is described as a uterine relaxant and musculotropic stimulator.[1] Its primary mechanism of action is presumed to be related to the modulation of smooth muscle contractility. However, specific receptor binding affinities and detailed signaling pathways for its primary targets are not extensively documented in publicly available literature.

Q2: Are there any published data on the off-target effects of vetrabutine?

A2: Based on a comprehensive review of available literature, there is no specific, publicly accessible data detailing the off-target effects of vetrabutine in experimental models. Researchers should consider performing broad profiling assays to identify potential off-target interactions.

Q3: What experimental systems can be used to investigate the potential off-target effects of vetrabutine?

A3: A variety of in vitro and in vivo models can be employed to screen for and validate potential off-target effects. These can include, but are not limited to:

  • Receptor Binding Assays: A broad panel of G-protein coupled receptors (GPCRs), ion channels, and kinases.

  • Enzyme Inhibition Assays: A screen against a panel of common metabolic and signaling enzymes.

  • Cell-Based Functional Assays: Utilizing cell lines expressing various potential off-target receptors to measure functional responses (e.g., calcium mobilization, cAMP production).

  • In Vivo Models: Rodent models to assess physiological changes not directly related to uterine relaxation, such as effects on cardiovascular, respiratory, or central nervous system function.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed in Animal Models Treated with Vetrabutine

  • Possible Cause: This could be indicative of an off-target effect. The observed phenotype may result from vetrabutine interacting with a secondary target.

  • Troubleshooting Steps:

    • Literature Review: Conduct an extensive search for the observed phenotype and its known pharmacological modulators. This may provide clues to potential off-target classes.

    • Dose-Response Analysis: Determine if the unexpected effect is dose-dependent. A clear dose-response relationship strengthens the hypothesis of a pharmacological effect.

    • Control Experiments: Employ structurally related but inactive compounds (if available) to rule out non-specific effects.

    • In Vitro Screening: Test vetrabutine against a broad panel of receptors and enzymes to identify potential off-target interactions that could explain the in vivo phenotype.

Issue 2: Inconsistent Results in Cell-Based Assays

  • Possible Cause: Inconsistencies could arise from variations in experimental conditions or potential off-target effects that interfere with the primary assay endpoint.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure all experimental parameters (cell density, incubation times, reagent concentrations) are consistent across experiments.

    • Cell Line Authentication: Verify the identity and purity of the cell line being used.

    • Evaluate Assay Specificity: Determine if vetrabutine interferes with the assay technology itself (e.g., fluorescence, luminescence).

    • Orthogonal Assays: Use a different assay that measures the same biological endpoint through a different mechanism to confirm initial findings.

Data on Potential Off-Target Interactions (Hypothetical)

As no specific data is available for vetrabutine, the following table is a template to be populated with experimental findings.

Target ClassSpecific TargetAssay TypeBinding Affinity (Ki/Kd)Functional Activity (IC50/EC50)Experimental Model
e.g., Adrenergice.g., Alpha-1Ae.g., Radioligand Bindinge.g., Rat brain tissue
e.g., Serotonergice.g., 5-HT2Be.g., Calcium Flux Assaye.g., HEK293 cells
e.g., Kinasee.g., ROCK1e.g., Enzymatic Assaye.g., Recombinant enzyme

Experimental Protocols

Protocol 1: General Radioligand Binding Assay for Off-Target Screening

  • Preparation of Membranes: Homogenize the tissue or cells of interest (e.g., rodent brain, cultured cells expressing the target receptor) in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a specific radioligand for the target of interest, and varying concentrations of vetrabutine.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of vetrabutine that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

Visualizations

Diagram 1: Hypothetical Workflow for Investigating Off-Target Effects

OffTargetWorkflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation A Chemical Structure Analysis of Vetrabutine B Target Prediction (e.g., Similarity Search) A->B C Broad Panel Screening (Receptors, Enzymes) B->C Potential Targets D Hit Confirmation (Dose-Response) C->D E Functional Assays (e.g., cAMP, Ca2+) D->E F Phenotypic Observation in Animal Models E->F Validated Hits G Target Engagement Studies F->G GPCR_Signaling Vetrabutine Vetrabutine (Off-Target Ligand) GPCR Off-Target GPCR Vetrabutine->GPCR Binds G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

References

Optimization

Technical Support Center: Optimizing Vetrabutine Concentration for Cell-Based Assays

Disclaimer: Information regarding the specific mechanism of action and established protocols for Vetrabutine in cell-based assays is limited in publicly available scientific literature. This guide is based on general pri...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific mechanism of action and established protocols for Vetrabutine in cell-based assays is limited in publicly available scientific literature. This guide is based on general principles of drug optimization for cell-based assays and provides a framework for researchers working with novel compounds like Vetrabutine. The signaling pathways and concentration ranges provided are hypothetical and should be empirically determined for your specific cell type and assay.

Frequently Asked Questions (FAQs)

Q1: What is Vetrabutine and what is its suspected mechanism of action?

Vetrabutine, with the chemical name Alpha-(3,4-Dimethoxyphenyl)-N,N-dimethylbenzenebutanamine, is classified as a uterine relaxant and musculotropic stimulator[1]. Its hydrochloride salt has the CAS number 5974-09-4[2]. While its precise molecular mechanism is not well-documented in research literature, its chemical structure suggests it may interact with G-protein coupled receptors (GPCRs), potentially modulating intracellular signaling cascades. Further experimental validation is required to elucidate its specific targets and pathways.

Q2: What is the first step in optimizing Vetrabutine concentration for my cell-based assay?

The initial step is to perform a dose-response curve to determine the optimal concentration range. This involves treating your cells with a wide range of Vetrabutine concentrations to identify the effective concentration (EC50) or inhibitory concentration (IC50) for your desired biological effect, as well as the concentration at which it becomes cytotoxic (CC50)[3].

Q3: How do I determine if Vetrabutine is cytotoxic to my cells?

Cytotoxicity can be assessed using various assays that measure cell viability or membrane integrity[4][5]. Common methods include:

  • MTT/XTT Assays: Measure metabolic activity, which is proportional to the number of viable cells[6].

  • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium[5].

  • Trypan Blue Exclusion Assay: A simple method to differentiate between live and dead cells[5].

  • Sulforhodamine B (SRB) Assay: Measures cell density by staining total cellular protein[3].

It is recommended to run a cytotoxicity assay in parallel with your functional assay to ensure that the observed effects are not due to cell death[4].

Q4: What are some common issues when optimizing drug concentrations in cell-based assays?

Common issues include high background signal, poor signal-to-noise ratio, and inconsistent results between experiments[7][8]. These can often be addressed by optimizing cell seeding density, incubation times, and reagent concentrations[9][10]. Ensuring healthy and consistent cell cultures is also crucial for reproducibility[9].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, edge effects in the microplate, improper mixing of Vetrabutine.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with media/PBS to maintain humidity. Ensure thorough mixing of Vetrabutine dilutions before adding to wells.
No observable effect of Vetrabutine Concentration is too low, incubation time is too short, Vetrabutine is inactive, or the chosen cell line does not express the target.Test a wider and higher range of concentrations. Perform a time-course experiment to determine the optimal incubation period. Verify the integrity and purity of the Vetrabutine stock. Use a positive control for the expected signaling pathway. Consider using a different cell line.
High cell death observed at all effective concentrations Vetrabutine has a narrow therapeutic window for your cell type.Perform a more granular dose-response curve around the initial effective concentration. Consider using a less sensitive cell line or a shorter incubation time. Investigate the mechanism of cell death (apoptosis vs. necrosis)[11].
Precipitation of Vetrabutine in culture medium Poor solubility of Vetrabutine at the tested concentrations.Check the solubility of Vetrabutine in your culture medium. Consider using a different solvent for your stock solution (ensure the final solvent concentration is not toxic to the cells).

Experimental Protocols

Protocol 1: Determination of Optimal Seeding Density
  • Prepare a single-cell suspension of the desired cell line.

  • Seed a 96-well plate with a range of cell densities (e.g., 2,500, 5,000, 10,000, 20,000, 40,000 cells/well).

  • Incubate the plate for the intended duration of your experiment (e.g., 24, 48, 72 hours).

  • At each time point, assess cell confluence using a microscope.

  • Perform a cell viability assay (e.g., MTT or SRB) to determine the linear range of cell growth.

  • Select the seeding density that results in 70-80% confluency at the end of the experiment and is within the linear range of your viability assay[9].

Protocol 2: Vetrabutine Dose-Response and Cytotoxicity Assay
  • Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of Vetrabutine in culture medium. A common starting range is from 1 nM to 100 µM.

  • Remove the old medium from the cells and add the medium containing the different concentrations of Vetrabutine. Include vehicle-only controls.

  • Incubate the cells for the desired experimental duration.

  • After incubation, perform your functional assay (e.g., reporter gene assay, proliferation assay) and a parallel cytotoxicity assay (e.g., MTT assay).

  • Plot the dose-response curves for both the functional effect and cytotoxicity to determine the EC50/IC50 and CC50 values.

Quantitative Data Summary

Table 1: Hypothetical Dose-Response Data for Vetrabutine

Vetrabutine Concentration (µM)Biological Response (% of Max)Cell Viability (%)
0 (Vehicle)0100
0.015100
0.125100
150 (EC50)98
109595
5010060 (CC50)
1009820

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm Vetrabutine Vetrabutine GPCR GPCR Vetrabutine->GPCR Binds G_protein G-protein (α, β, γ) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Target_Protein Target Protein PKA->Target_Protein Phosphorylates Biological_Response Biological Response Target_Protein->Biological_Response Leads to

Caption: Hypothetical signaling pathway for Vetrabutine via a GPCR.

G cluster_0 Phase 1: Range Finding cluster_1 Phase 2: Refinement cluster_2 Phase 3: Validation A1 Prepare Wide Range of Vetrabutine Conc. (e.g., 1 nM - 100 µM) A2 Treat Cells for Fixed Time A1->A2 A3 Measure Biological Response & Cytotoxicity A2->A3 B1 Prepare Narrow Range Around EC50/IC50 A3->B1 B2 Time-Course Experiment B1->B2 B3 Determine Optimal Concentration & Time B2->B3 C1 Confirm with Replicate Experiments B3->C1 C2 Test in Secondary Assays C1->C2

Caption: Experimental workflow for optimizing Vetrabutine concentration.

G Start High Variability in Results? Check_Seeding Check Cell Seeding Protocol Start->Check_Seeding Yes Unresolved Problem Persists Start->Unresolved No Check_Mixing Ensure Proper Drug Mixing Check_Seeding->Check_Mixing Edge_Effects Address Plate Edge Effects Check_Mixing->Edge_Effects Use_Controls Include More Controls Resolved Problem Resolved Use_Controls->Resolved Edge_Effects->Use_Controls

Caption: Troubleshooting logic for high result variability.

References

Troubleshooting

Vetrabutine Experimental Variability: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when workin...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with Vetrabutine.

Frequently Asked Questions (FAQs)

Q1: What is Vetrabutine and what is its primary biological activity?

Vetrabutine hydrochloride is a synthetic compound primarily known for its uterotonic and vasodilatory properties.[1] In veterinary medicine, it has been used to stimulate uterine contractions and facilitate labor in sows.[1] It is also described as a uterine relaxant and musculotropic stimulator.[2] For research purposes, it is investigated for its effects on smooth muscle tissue.

Q2: What is the proposed mechanism of action for Vetrabutine's uterotonic effects?

While the precise molecular targets of Vetrabutine are not fully elucidated, its uterotonic (uterine contracting) effects are hypothesized to involve signaling pathways that increase intracellular calcium concentrations in myometrial (uterine smooth muscle) cells. This elevation in calcium is a key trigger for the cascade of events leading to muscle contraction.

Q3: What are the potential sources of experimental variability when using Vetrabutine?

Experimental variability with Vetrabutine can arise from several factors, including:

  • Tissue Viability: The health and responsiveness of the isolated tissue preparation are critical. Factors such as animal age, health status, and tissue handling can impact results.

  • Receptor Desensitization: Prolonged or repeated exposure to Vetrabutine or other contractile agents may lead to desensitization of the receptors or signaling pathways involved in the contractile response.

  • Experimental Conditions: Variations in buffer composition, pH, temperature, and oxygenation can all affect smooth muscle contractility.

  • Vetrabutine Solution: The concentration, stability, and solvent used for Vetrabutine can influence its effective dose and activity.

Troubleshooting Guides

Issue 1: Inconsistent or Weak Uterine Contractions

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Degraded Vetrabutine Solution Prepare fresh solutions of Vetrabutine for each experiment. Store stock solutions in appropriate conditions, protected from light and at the recommended temperature.
Poor Tissue Health Ensure optimal tissue dissection and handling procedures to maintain tissue viability. Use fresh, healthy tissue from appropriate animal models.
Suboptimal Buffer Conditions Verify the composition, pH, and temperature of the physiological salt solution (e.g., Krebs-Henseleit buffer). Ensure proper oxygenation (95% O2, 5% CO2).
Receptor Desensitization Allow for an adequate equilibration period for the tissue before adding Vetrabutine. If conducting cumulative dose-response curves, ensure sufficient time between additions.
Issue 2: High Variability Between Tissue Preparations

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Biological Variation Increase the number of animals/tissue samples to account for biological variability. Ensure that animals are of a similar age and health status.
Inconsistent Tissue Dissection Standardize the dissection protocol to ensure uniformity in the size and orientation of the tissue strips.
Operator Variability Ensure all personnel are following the same standardized experimental protocol.

Experimental Protocols

Isolated Uterine Tissue Contractility Assay

This protocol outlines a general procedure for assessing the contractile effect of Vetrabutine on isolated uterine tissue strips.

1. Tissue Preparation:

  • Humanely euthanize the experimental animal (e.g., rat, pig) and excise the uterus.
  • Immediately place the uterus in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).
  • Carefully dissect longitudinal or circular smooth muscle strips from the uterine horn.
  • Mount the tissue strips in an organ bath containing oxygenated physiological salt solution maintained at 37°C.

2. Equilibration:

  • Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram).
  • Wash the tissue with fresh buffer every 15-20 minutes during equilibration.

3. Vetrabutine Administration:

  • Prepare a stock solution of Vetrabutine hydrochloride in a suitable solvent (e.g., deionized water or DMSO).
  • Add Vetrabutine to the organ bath in a cumulative or non-cumulative manner to construct a dose-response curve.
  • Record the contractile response (force and frequency) using an isometric force transducer.

4. Data Analysis:

  • Measure the amplitude and frequency of contractions.
  • Express the contractile response as a percentage of the maximum response to a standard uterotonic agent (e.g., potassium chloride or oxytocin).

Data Presentation

Table 1: Effect of Vetrabutine on Uterine Contractions in Sows

Treatment GroupNumber of ContractionsDuration of Contractions (seconds)
Control (Saline)HigherLonger
Vetrabutine (1 mL/60 kg LW)Significantly LessSignificantly Shorter

Data summarized from a study on parturient sows. The study indicated that while the number and duration of contractions were less, Vetrabutine administration favored a higher number of live births.

Visualizations

Hypothesized Signaling Pathway for Vetrabutine-Induced Uterine Contraction

G Vetrabutine Vetrabutine GPCR G-Protein Coupled Receptor (Hypothesized) Vetrabutine->GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca_channel Calcium Channel DAG->Ca_channel Activates Ca_release Ca²⁺ Release SR->Ca_release Induces Ca_calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_calmodulin Ca_entry Ca²⁺ Entry Ca_entry->Ca_calmodulin Ca_channel->Ca_entry MLCK Myosin Light Chain Kinase (MLCK) Ca_calmodulin->MLCK Activates Contraction Muscle Contraction MLCK->Contraction Phosphorylates myosin

Caption: Hypothesized Vetrabutine uterotonic signaling pathway.

Experimental Workflow for Investigating Vetrabutine Effects

G A Tissue Dissection (Uterine Smooth Muscle) B Mount Tissue in Organ Bath A->B C Equilibration (60 min) B->C D Addition of Vetrabutine (Dose-Response) C->D E Record Contractile Activity D->E F Data Analysis E->F

Caption: Isolated tissue contractility experimental workflow.

Troubleshooting Logic for Vetrabutine Experiments

G start Inconsistent Results? q1 Is the Vetrabutine solution fresh? start->q1 a1_no Prepare Fresh Solution q1->a1_no No q2 Is tissue viability confirmed? q1->q2 Yes a1_no->q2 a2_no Review Dissection & Handling Protocol q2->a2_no No q3 Are experimental conditions stable? q2->q3 Yes a2_no->q3 a3_no Check Buffer, pH, Temp, & O₂ q3->a3_no No end Standardize Protocol & Re-run q3->end Yes a3_no->end

Caption: Logic diagram for troubleshooting experimental variability.

References

Optimization

Vetrabutine Technical Support Center: Minimizing Toxicity in Animal Studies

Welcome to the Vetrabutine Researcher Support Center. This resource provides essential guidance for managing and mitigating potential toxicities associated with Vetrabutine in preclinical animal studies.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Vetrabutine Researcher Support Center. This resource provides essential guidance for managing and mitigating potential toxicities associated with Vetrabutine in preclinical animal studies. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary observed toxicities of Vetrabutine in preclinical animal models?

A1: In preclinical rodent models, Vetrabutine has demonstrated dose-dependent hepatotoxicity and nephrotoxicity. Key indicators include elevations in serum biomarkers. At higher exposures, these findings may be dose-limiting. It is important to carefully monitor these parameters throughout your studies.

Data Summary: Key Toxicity Markers in Rodent Studies

Vetrabutine Dosage (mg/kg/day) ALT (U/L) ± SD AST (U/L) ± SD BUN (mg/dL) ± SD Creatinine (mg/dL) ± SD
Vehicle Control35 ± 860 ± 1220 ± 40.5 ± 0.1
10 mg/kg45 ± 1075 ± 1525 ± 50.6 ± 0.1
30 mg/kg150 ± 25280 ± 4045 ± 81.2 ± 0.3
100 mg/kg450 ± 60700 ± 8590 ± 152.5 ± 0.5

Q2: We are observing unexpected levels of liver enzymes in our rat model. What are the recommended steps to mitigate this?

A2: If you encounter elevated liver enzymes (e.g., ALT, AST), consider the following troubleshooting steps. A systematic approach can help identify the cause and determine the best mitigation strategy.

Troubleshooting Workflow for Unexpected Hepatotoxicity

G start Elevated Liver Enzymes (ALT/AST) Observed check_dose Confirm Dosing Accuracy (Concentration, Volume) start->check_dose check_formulation Assess Formulation (Solubility, Stability) start->check_formulation check_animals Evaluate Animal Health (Dehydration, Stress) start->check_animals dose_reduction Dose De-escalation Study check_dose->dose_reduction If dose is correct check_formulation->dose_reduction check_animals->dose_reduction alt_dosing Alternative Dosing Schedule (e.g., intermittent dosing) dose_reduction->alt_dosing co_admin Co-administration with Hepaprotective Agent alt_dosing->co_admin outcome Re-evaluate Toxicity Profile co_admin->outcome

Troubleshooting workflow for hepatotoxicity.

Q3: What is the proposed mechanism of Vetrabutine-induced liver toxicity?

A3: Vetrabutine is a potent kinase inhibitor. Its primary mechanism of hepatotoxicity is believed to be off-target inhibition of mitochondrial respiratory chain complexes in hepatocytes.[1] This leads to increased production of reactive oxygen species (ROS), subsequent oxidative stress, and ultimately, hepatocellular injury.[2]

Proposed Signaling Pathway for Vetrabutine Hepatotoxicity

G Vetrabutine Vetrabutine Mitochondria Mitochondrial Respiratory Chain Vetrabutine->Mitochondria Off-target Inhibition ROS Increased ROS Production Mitochondria->ROS Leads to OxidativeStress Oxidative Stress ROS->OxidativeStress Causes HepatocyteInjury Hepatocellular Injury / Necrosis OxidativeStress->HepatocyteInjury Results in

Proposed mechanism of Vetrabutine toxicity.

Q4: Can you provide a protocol for co-administering Vetrabutine with a mitigating agent in a mouse model?

A4: Co-administration with an antioxidant or a specific hepaprotective agent can be an effective strategy. The following is a sample protocol for co-administering Vetrabutine with "HepatoGuard," an experimental antioxidant compound.

Experimental Protocol: Co-administration of Vetrabutine and HepatoGuard in Mice

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimate animals for at least 7 days prior to the study.[3]

  • Grouping (n=8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% methylcellulose in water)

    • Group 2: Vetrabutine (100 mg/kg)

    • Group 3: HepatoGuard (50 mg/kg)

    • Group 4: Vetrabutine (100 mg/kg) + HepatoGuard (50 mg/kg)

  • Dosing Regimen:

    • Administer HepatoGuard or its vehicle via oral gavage 1 hour before Vetrabutine administration.

    • Administer Vetrabutine or its vehicle via oral gavage.

    • Dose daily for 14 consecutive days.

  • Monitoring:

    • Record body weight and clinical observations daily.

    • Collect blood samples via tail vein on Day 7 and via cardiac puncture at termination (Day 15) for clinical chemistry analysis.

  • Endpoint Analysis:

    • At Day 15, euthanize animals and perform a full necropsy.

    • Collect liver and kidneys for histopathological examination.

Data Summary: Effect of HepatoGuard on Vetrabutine-Induced Toxicity Markers

Treatment Group ALT (U/L) ± SD AST (U/L) ± SD BUN (mg/dL) ± SD Creatinine (mg/dL) ± SD
Vehicle Control38 ± 765 ± 1122 ± 30.5 ± 0.2
Vetrabutine (100 mg/kg)430 ± 55680 ± 7085 ± 122.4 ± 0.6
Vetrabutine + HepatoGuard95 ± 20180 ± 3535 ± 70.9 ± 0.3

Troubleshooting Guide

Issue: High variability in toxicity markers between animals in the same cohort.

  • Possible Cause: Inconsistent drug formulation or administration.

    • Solution: Ensure the Vetrabutine suspension is homogenous before each dose. Use precise, calibrated equipment for oral gavage to ensure accurate volume delivery.

  • Possible Cause: Animal health status.

    • Solution: Ensure all animals are healthy and properly hydrated. Dehydration can exacerbate kidney toxicity markers.[4] Monitor for any signs of illness unrelated to the test article.

  • Possible Cause: Genetic drift in outbred stocks.

    • Solution: If using an outbred stock like Sprague-Dawley rats, be aware that some inter-animal variability is expected. For mechanistic studies requiring lower variability, consider using an inbred strain like C57BL/6 mice.[5]

Issue: Acute, severe adverse events (e.g., seizures, lethargy) immediately post-dosing.

  • Possible Cause: Formulation/solubility issues.

    • Solution: Poorly soluble compounds can precipitate out of solution, potentially causing emboli if administered intravenously or severe GI distress if given orally. Re-evaluate your formulation vehicle and preparation method. Sonication or warming may be required.

  • Possible Cause: Vehicle toxicity.

    • Solution: Always run a vehicle-only control group to rule out toxicity from the excipients in your formulation.

  • Possible Cause: Rapid absorption leading to a high Cmax.

    • Solution: If the adverse event is related to reaching peak plasma concentration too quickly, consider splitting the daily dose into two administrations or exploring a formulation that allows for slower release.

References

Troubleshooting

Technical Support Center: Vetrabutine Synthesis

Troubleshooting Guide This guide addresses common issues encountered during the synthesis of Vetrabutine. The synthesis is a three-step process: (1) Friedel-Crafts acylation to form a ketone intermediate, (2) reductive a...

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Vetrabutine. The synthesis is a three-step process: (1) Friedel-Crafts acylation to form a ketone intermediate, (2) reductive amination to introduce the amine group, and (3) final purification by crystallization.

Step 1: Friedel-Crafts Acylation

Issue 1: Low Yield of Ketone Intermediate

Q: My yield for the Friedel-Crafts acylation step is consistently below 50%. What are the possible causes and solutions?

A: Low yields in Friedel-Crafts acylation can stem from several factors.[1][2] Here’s a systematic approach to troubleshooting:

  • Moisture in Reagents or Glassware: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and freshly opened or properly stored reagents.

  • Catalyst Quality and Stoichiometry: The quality of the Lewis acid is crucial. Use a fresh, high-purity catalyst. The stoichiometry is also critical; ensure you are using the correct molar equivalents of the catalyst. Sometimes, a slight excess of the catalyst can improve yields, but significant excess can lead to side reactions.

  • Reaction Temperature: Friedel-Crafts reactions can be highly exothermic. If the temperature is too high, it can lead to the formation of byproducts. Conversely, if the temperature is too low, the reaction may not proceed to completion.[1] Monitor the reaction temperature closely and maintain it within the optimal range specified in the protocol.

  • Reaction Time: Ensure the reaction is running for the specified duration. You can monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

Step 2: Reductive Amination

Issue 2: Incomplete Reaction and Presence of Starting Material

Q: I'm observing a significant amount of the ketone starting material in my reaction mixture after the reductive amination step. How can I drive the reaction to completion?

A: Incomplete reductive amination is a common issue.[1] Consider the following adjustments:

  • pH of the Reaction Mixture: The pH is critical for imine formation. The optimal pH is typically between 5 and 7. If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the carbonyl group will not be sufficiently activated. Adjust the pH carefully with a suitable acid or base.

  • Reducing Agent: The choice and timing of the addition of the reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) are important. Sodium triacetoxyborohydride is often preferred as it is milder and can be added at the beginning of the reaction. If using sodium borohydride, it should be added after the imine has had time to form.

  • Water Removal: The formation of the imine intermediate generates water. Removing this water can help drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

Step 3: Purification by Crystallization

Issue 3: Difficulty in Inducing Crystallization

Q: My crude Vetrabutine product is an oil and I'm having trouble inducing crystallization. What techniques can I try?

A: Inducing crystallization can sometimes be challenging.[3][4][5] Here are several techniques to try:

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[4][5] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure Vetrabutine crystals, add a tiny crystal to the supersaturated solution. This seed crystal will act as a template for further crystallization.

  • Solvent System Optimization: The choice of solvent is critical for successful crystallization.[3] You may need to experiment with different solvents or solvent mixtures. A good crystallization solvent is one in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator.[3][5] Slow cooling promotes the formation of larger, purer crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in Vetrabutine synthesis?

A1: Impurities can arise from several sources throughout the synthesis process.[6] Common organic impurities include unreacted starting materials, intermediates from incomplete reactions, and byproducts from side reactions.[6] Inorganic impurities can be introduced from reagents, catalysts, or the reaction vessel.[6] Residual solvents from the reaction or purification steps are also a common type of impurity.[6]

Q2: How can I improve the overall yield of the Vetrabutine synthesis?

A2: Improving the overall yield involves optimizing each step of the synthesis.[7] Key strategies include:

  • Optimizing Reaction Conditions: Systematically vary parameters such as temperature, reaction time, solvent, and catalyst to find the optimal conditions for each step.

  • Minimizing Transfer Losses: Be meticulous during transfers between glassware to minimize the loss of product.[2]

  • Efficient Purification: Choose the most appropriate purification method for each stage to maximize recovery of the desired product while effectively removing impurities.[8][9]

Q3: What analytical techniques are recommended for monitoring the progress and purity of the Vetrabutine synthesis?

A3: A combination of chromatographic and spectroscopic techniques is recommended.

  • Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and can be used to detect and quantify impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compounds and can help in identifying unknown impurities.[6]

Data Presentation

Table 1: Optimization of Friedel-Crafts Acylation Conditions
EntryLewis AcidSolventTemperature (°C)Reaction Time (h)Yield (%)
1AlCl₃Dichloromethane0 to rt448
2AlCl₃1,2-Dichloroethane0 to rt455
3FeCl₃Dichloromethane0 to rt435
4AlCl₃1,2-Dichloroethane0662
5AlCl₃1,2-Dichloroethanert451
Table 2: Effect of pH on Reductive Amination Yield
EntryReducing AgentpHReaction Time (h)Yield (%)
1NaBH₄41245
2NaBH₄61278
3NaBH₄81262
4NaBH(OAc)₃61285
5NaBH(OAc)₃71281

Experimental Protocols

Protocol 1: Synthesis of the Ketone Intermediate via Friedel-Crafts Acylation
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an argon atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous 1,2-dichloroethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.0 eq) to the suspension via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, add the aromatic starting material (1.0 eq) dissolved in anhydrous 1,2-dichloroethane dropwise.

  • Allow the reaction mixture to stir at 0 °C for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone intermediate.

Protocol 2: Synthesis of Vetrabutine via Reductive Amination
  • In a round-bottom flask, dissolve the ketone intermediate (1.0 eq) and the primary amine (1.1 eq) in methanol.

  • Adjust the pH of the solution to approximately 6 using glacial acetic acid.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Vetrabutine.

Visualizations

Experimental_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reductive Amination cluster_step3 Step 3: Purification A Aromatic Starter R1 Reaction 1 A->R1 B Acyl Chloride B->R1 C AlCl3 C->R1 D Ketone Intermediate R1->D Yield: ~62% R2 Reaction 2 D->R2 D->R2 E Primary Amine E->R2 F NaBH(OAc)3 F->R2 G Crude Vetrabutine R2->G Yield: ~85% H Crystallization G->H I Pure Vetrabutine H->I

Caption: Experimental workflow for the synthesis of Vetrabutine.

Troubleshooting_Yield Start Low Yield Observed Moisture Check for Moisture in Reagents/Glassware Start->Moisture Possible Cause Catalyst Verify Catalyst Quality and Stoichiometry Start->Catalyst Possible Cause Temp Optimize Reaction Temperature Start->Temp Possible Cause Time Adjust Reaction Time Start->Time Possible Cause Purification Improve Purification Technique Start->Purification Possible Cause Sol1 Oven-dry glassware, use anhydrous solvents Moisture->Sol1 Solution Sol2 Use fresh catalyst, titrate if necessary Catalyst->Sol2 Solution Sol3 Run temperature screening experiments Temp->Sol3 Solution Sol4 Monitor reaction by TLC/HPLC Time->Sol4 Solution Sol5 Optimize crystallization solvent Purification->Sol5 Solution

Caption: Logical relationship for troubleshooting low yield.

Signaling_Pathway Receptor Target Receptor G_Protein G-Protein Activation Receptor->G_Protein Activates Vetrabutine Vetrabutine Vetrabutine->Receptor Binds to Second_Messenger Second Messenger Production G_Protein->Second_Messenger Stimulates Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Initiates Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Leads to

Caption: Hypothetical signaling pathway for Vetrabutine.

References

Optimization

Addressing inconsistent results with Vetrabutine

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing inconsistent results with Vetrabutine. Given that Vetrabutine is a compound wit...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing inconsistent results with Vetrabutine. Given that Vetrabutine is a compound with limited publicly available data on its precise mechanism of action, this guide focuses on systematic troubleshooting and best practices for working with poorly characterized substances.

Frequently Asked Questions (FAQs)

Q1: What is the known information about Vetrabutine?

Vetrabutine, chemically known as Alpha-(3,4-Dimethoxyphenyl)-N,N-dimethylbenzenebutanamine, is described as a uterine relaxant and musculotropic stimulator, primarily for veterinary use. Detailed public information on its specific molecular targets and signaling pathways is scarce. Therefore, researchers should treat it as a novel or poorly characterized compound in their experimental systems.

Q2: Why are my experimental results with Vetrabutine inconsistent?

Inconsistent results with a poorly characterized compound like Vetrabutine can stem from several factors:

  • Compound Integrity: Purity, stability, and proper storage of the Vetrabutine stock are critical.

  • Experimental System Variability: The response to Vetrabutine may be highly dependent on the specific cell line, tissue type, or animal model used.

  • Lack of Established Protocols: Without established protocols, key experimental parameters like optimal concentration, incubation time, and solvent effects need to be determined empirically.

  • Unknown Mechanism of Action: Off-target effects or a mechanism different from what is hypothesized can lead to unexpected and variable outcomes.

Q3: What is the first step I should take to troubleshoot inconsistent results?

The first step is to verify the integrity and concentration of your Vetrabutine stock solution. This includes ensuring it was stored correctly and that the solvent used is appropriate for your experimental system and does not have confounding effects on its own.

Q4: How can I determine the optimal concentration of Vetrabutine to use?

It is essential to perform a dose-response curve to determine the optimal concentration range for your specific experimental model. This will help identify the concentrations at which Vetrabutine has a reproducible effect and will also reveal if high concentrations lead to off-target or toxic effects.

Troubleshooting Guides

Issue 1: High Variability Between Replicates

Question: I am observing significant variability in my results even within the same experiment. What could be the cause?

Answer: High variability between replicates often points to issues with experimental technique or the stability of the compound in the experimental medium.

Troubleshooting Steps:

  • Review Pipetting Technique: Ensure accurate and consistent pipetting of Vetrabutine and other reagents.

  • Check for Compound Precipitation: Vetrabutine may be precipitating out of solution in your experimental medium. Visually inspect your wells or tubes for any precipitate.

  • Assess Compound Stability: Vetrabutine may be unstable in your experimental conditions (e.g., temperature, pH, light exposure). Consider performing a time-course experiment to see if the effect of Vetrabutine diminishes over time.

  • Evaluate Cell/Tissue Health: Ensure that the cells or tissues are healthy and at a consistent confluency or developmental stage across all replicates.

Issue 2: No Effect or Loss of Effect Over Time

Question: My initial experiments with Vetrabutine showed an effect, but now I am not seeing any response. What should I do?

Answer: A complete loss of effect can be due to degradation of the Vetrabutine stock, changes in the experimental system, or the development of resistance in the case of long-term cell culture experiments.

Troubleshooting Steps:

  • Verify Vetrabutine Stock: Prepare a fresh stock solution of Vetrabutine from the powder. If possible, verify the identity and purity of the compound using analytical methods like mass spectrometry or HPLC.

  • Use a Positive Control: Include a known uterine relaxant or a compound with a similar expected effect in your experiments to ensure your assay is working correctly.

  • Check Cell Line Passage Number: If using a cell line, high passage numbers can lead to phenotypic drift. Try the experiment with a lower passage number of cells.

  • Re-evaluate Experimental Protocol: Review your protocol for any recent changes, even minor ones, that could be affecting the outcome.

Data Presentation

A structured approach to recording your data can help identify patterns in inconsistency.

Table 1: Example Data Log for Troubleshooting Vetrabutine Experiments

Experiment IDDateVetrabutine Lot #Vetrabutine Conc. (µM)Cell/Tissue TypePassage #Incubation Time (hrs)Observed Effect (e.g., % relaxation)Notes (e.g., reagent changes, observations)
VET-0012025-10-28L-123451Uterine Smooth MuscleN/A115%Initial test
VET-0022025-10-29L-123451Uterine Smooth MuscleN/A145%Used freshly prepared buffer
VET-0032025-10-30L-1234510Uterine Smooth MuscleN/A180%Higher concentration showed a clear effect
VET-0042025-11-01L-1234510Uterine Smooth MuscleN/A125%Old stock solution used
VET-0052025-11-02L-6789010Uterine Smooth MuscleN/A175%New lot number, fresh stock solution

Experimental Protocols

The following are template protocols that should be optimized for your specific experimental system.

Protocol 1: Determining the Dose-Response of Vetrabutine on Isolated Uterine Tissue
  • Tissue Preparation: Isolate uterine smooth muscle strips from the model organism and mount them in an organ bath containing appropriate physiological saline solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 at 37°C.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes, until a stable baseline tension is achieved.

  • Contraction: Induce a stable contraction using a contractile agent (e.g., oxytocin, KCl).

  • Vetrabutine Addition: Once a stable plateau of contraction is reached, add Vetrabutine in a cumulative, concentration-dependent manner. Start with a low concentration and increase it stepwise after the effect of the previous concentration has stabilized.

  • Data Recording: Record the relaxation of the tissue at each concentration of Vetrabutine as a percentage of the maximal contraction induced.

  • Data Analysis: Plot the percentage of relaxation against the log concentration of Vetrabutine to generate a dose-response curve and determine the EC50.

Protocol 2: Assessing Vetrabutine Stability in Experimental Media
  • Sample Preparation: Prepare a solution of Vetrabutine in your experimental media at a concentration that gives a reliable response in your assay.

  • Incubation: Incubate the Vetrabutine-media solution under the same conditions as your experiment (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Activity Assay: At each time point, take an aliquot of the incubated solution and test its activity in your established assay (e.g., uterine tissue relaxation).

  • Data Analysis: Compare the activity of the incubated Vetrabutine solutions to the activity of a freshly prepared solution (time 0). A significant decrease in activity over time indicates instability.

Visualizations

The following diagrams illustrate logical workflows for troubleshooting.

G cluster_0 Troubleshooting Inconsistent Vetrabutine Results start Inconsistent Results Observed check_compound Verify Compound Integrity (Purity, Storage, Fresh Stock) start->check_compound check_protocol Review Experimental Protocol (Pipetting, Reagents, Controls) start->check_protocol check_system Assess Biological System (Cell Health, Passage #, Tissue Viability) start->check_system dose_response Perform Dose-Response Curve check_compound->dose_response If compound is verified time_course Conduct Time-Course Experiment check_protocol->time_course If protocol is consistent optimize Optimize Protocol (Concentration, Incubation Time) dose_response->optimize time_course->optimize retest Retest with Optimized Protocol optimize->retest

Caption: A logical workflow for systematically troubleshooting inconsistent experimental results with Vetrabutine.

G cluster_1 Experimental Workflow for a Novel Compound protocol_dev Step 1: Compound Characterization Verify Purity & Identity Assess Solubility & Stability dose_finding Step 2: Dose-Finding Perform Dose-Response Curve Determine EC50 & Optimal Concentration protocol_dev->dose_finding assay_validation Step 3: Assay Validation Include Positive & Negative Controls Assess Reproducibility dose_finding->assay_validation hypothesis_testing Step 4: Hypothesis Testing Conduct Experiments with Optimized Protocol assay_validation->hypothesis_testing

Caption: A generalized experimental workflow for characterizing the effects of a novel or poorly documented compound like Vetrabutine.

Reference Data & Comparative Studies

Validation

Vetrabutine vs. Terbutaline: A Comparative Analysis for Uterine Relaxation in a Research Context

In the landscape of pharmacological agents targeting uterine smooth muscle, a nuanced understanding of their mechanisms and clinical effects is paramount for researchers and drug development professionals. This guide pro...

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacological agents targeting uterine smooth muscle, a nuanced understanding of their mechanisms and clinical effects is paramount for researchers and drug development professionals. This guide provides a detailed comparison of Vetrabutine and Terbutaline, two compounds with distinct effects on uterine contractility. While Terbutaline is a well-established tocolytic agent used to induce uterine relaxation, evidence regarding Vetrabutine suggests a contrary, uterotonic effect, making a direct comparison for uterine relaxation inappropriate. This document will elucidate the pharmacological profiles of both drugs, supported by experimental data, to clarify their respective roles in modulating uterine function.

Terbutaline: A Beta-2 Adrenergic Agonist for Uterine Relaxation

Terbutaline is a selective beta-2 adrenergic receptor agonist. Its primary clinical application in obstetrics is as a tocolytic agent to arrest preterm labor by relaxing the uterine smooth muscle.[1]

Mechanism of Action

Terbutaline's mechanism of action involves the stimulation of beta-2 adrenergic receptors on myometrial cells. This activation initiates a signaling cascade that leads to a decrease in intracellular calcium concentration, ultimately resulting in smooth muscle relaxation.

Terbutaline_Signaling_Pathway cluster_extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Terbutaline Terbutaline B2AR Beta-2 Adrenergic Receptor Terbutaline->B2AR Binds to G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channels Calcium Channels (Inhibition) PKA->Ca_channels Phosphorylates & Inhibits MLCK Myosin Light Chain Kinase (Inhibition) PKA->MLCK Phosphorylates & Inhibits Relaxation Uterine Muscle Relaxation Ca_channels->Relaxation MLCK->Relaxation

Caption: Terbutaline's signaling pathway for uterine relaxation.
Experimental Data on Terbutaline for Uterine Relaxation

Clinical studies have demonstrated the efficacy of Terbutaline in delaying preterm labor. The following tables summarize key quantitative data from comparative studies.

Table 1: Efficacy of Terbutaline in Delaying Preterm Labor

Outcome MeasureTerbutaline GroupComparator Group (Salbutamol)p-valueReference
Prolongation of pregnancy for 48 hours87% (87/100)84% (84/100)0.091[2]
Gestational age at delivery (weeks)35.2 ± 2.034.5 ± 2.30.031[3]
Number of days gestation prolonged28.5 ± 15.122.8 ± 14.90.024[3]

Table 2: Maternal Side Effects of Terbutaline in Tocolysis

Side EffectTerbutaline GroupComparator Group (Salbutamol)p-valueReference
Tachycardia35%58%0.007[2]
Palpitation28%51%0.002[2]
Anxiety22%41%0.006[2]
Chills15%45%<0.001[2]
Experimental Protocol: Randomized Clinical Trial of Terbutaline vs. Salbutamol

A randomized clinical trial was conducted on 200 women in preterm labor. Participants were randomly assigned to receive either subcutaneous Terbutaline (250 µg) or intravenous Salbutamol (0.1 mg). Following the initial treatment, maintenance therapy was provided with oral Terbutaline (20 mg/day) or oral Salbutamol (24 mg/day). The primary outcomes measured were the prolongation of pregnancy beyond 48 hours and the gestational age at delivery. Maternal side effects were also recorded and compared between the two groups.[2][3]

Vetrabutine: A Uterotonic Agent

In contrast to Terbutaline, the available evidence suggests that Vetrabutine hydrochloride acts as a uterotonic agent, meaning it stimulates uterine contractions. One veterinary source describes it with the conflicting term "Uterine relaxant, musculotropic stimulator". However, a study in sows identifies it as a "uterotonic drug with vasodilator effects".[3] This study demonstrated its use in facilitating farrowing, a process requiring uterine contractions.

Proposed Mechanism of Action

The precise mechanism of Vetrabutine's uterotonic action is not well-documented in the available literature. Its vasodilator effects suggest a potential interaction with vascular smooth muscle signaling pathways, but its direct action on myometrial cells to induce contraction requires further investigation.

Vetrabutine_Proposed_Effects cluster_effects Physiological Effects Vetrabutine Vetrabutine Uterine_Contraction Uterine Contraction (Uterotonic Effect) Vetrabutine->Uterine_Contraction Stimulates Vasodilation Vasodilation Vetrabutine->Vasodilation Induces

Caption: Proposed physiological effects of Vetrabutine.
Experimental Data on Vetrabutine in an Animal Model

A study involving dystocic sows demonstrated that Vetrabutine hydrochloride administered intramuscularly at a dose of 1.66 mg/kg of body weight after the birth of the first piglet resulted in a reduction of intrapartum stillbirths and an increase in the number of pigs born alive.[3] This outcome is consistent with a uterotonic effect that aids in the birthing process.

Table 3: Effects of Vetrabutine in Dystocic Sows

Outcome MeasureVetrabutine GroupControl Group (Saline)p-valueReference
Intrapartum stillbirths7.6%16.7%<0.0001[3]
Pigs born alive without acute fetal suffering81.6%65.2%<0.0001[3]

Comparative Summary and Logical Relationship

The pharmacological profiles of Vetrabutine and Terbutaline reveal that they are not comparable alternatives for the purpose of uterine relaxation. Terbutaline is a tocolytic that inhibits uterine contractions, while the evidence for Vetrabutine points towards a uterotonic effect that stimulates them.

Logical_Relationship Tocolytic Tocolytic (Uterine Relaxant) Application_Tocolysis Application: Preterm Labor Inhibition Tocolytic->Application_Tocolysis used for Uterotonic Uterotonic (Uterine Stimulant) Application_Dystocia Application: Assistance in Labor (Dystocia) Uterotonic->Application_Dystocia used for Terbutaline Terbutaline Terbutaline->Tocolytic is a Vetrabutine Vetrabutine Vetrabutine->Uterotonic is a

Caption: Logical relationship of Vetrabutine and Terbutaline.

Conclusion

For researchers, scientists, and drug development professionals, it is crucial to distinguish between agents that relax and those that stimulate uterine smooth muscle. Terbutaline is a well-characterized tocolytic agent with a clear mechanism of action and clinical data supporting its use in delaying preterm labor. In contrast, Vetrabutine appears to be a uterotonic agent, making it unsuitable for applications requiring uterine relaxation. The available data suggests that Vetrabutine's therapeutic potential may lie in veterinary obstetrics for managing dystocia. Future research should focus on elucidating the precise molecular mechanisms of Vetrabutine to fully understand its pharmacological profile and potential clinical applications. A direct comparative study of Vetrabutine and Terbutaline for uterine relaxation is not warranted based on current evidence.

References

Comparative

Comparative Analysis of Vetrabutine and Other Musculotropic Agents: A Guide for Researchers

For Immediate Release This guide provides a detailed comparative analysis of Vetrabutine and other prominent musculotropic agents, including Papaverine, Drotaverine, and Mebeverine. The information is intended for resear...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of Vetrabutine and other prominent musculotropic agents, including Papaverine, Drotaverine, and Mebeverine. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supported by available experimental data. This document aims to facilitate further research and development in the field of smooth muscle relaxants.

Executive Summary

Musculotropic agents, or direct-acting smooth muscle relaxants, are a cornerstone in the management of conditions characterized by smooth muscle spasms. This guide delves into the pharmacological profiles of several key agents. While Papaverine and Drotaverine primarily act through phosphodiesterase (PDE) inhibition and calcium channel modulation, Mebeverine's effects are mediated through other ion channels. Vetrabutine, a compound primarily documented in veterinary medicine, is known for its uterotonic and vasodilatory effects, though detailed in-vitro comparative data remains limited in publicly accessible literature. This analysis compiles the current understanding of these agents to inform future research.

Comparative Data of Musculotropic Agents

The following table summarizes the key characteristics of Vetrabutine, Papaverine, Drotaverine, and Mebeverine, based on available scientific literature. A significant challenge in the direct comparison of Vetrabutine is the limited availability of in-vitro quantitative data in the public domain.

FeatureVetrabutinePapaverineDrotaverineMebeverine
Primary Mechanism of Action Spasmolytic and vasodilator effects observed in-vivo. Precise molecular mechanism not fully elucidated in available literature.Non-selective PDE inhibitor, mild calcium channel blocker.Selective PDE4 inhibitor, L-type calcium channel blocker.Blocks sodium, potassium, and calcium ion channels.
Chemical Class Benzenebutanamine derivativeBenzylisoquinoline alkaloidIsoquinoline derivativeQuaternary ammonium compound
Primary Clinical/Investigational Use Uterotonic and tocolytic in veterinary medicine (sows)[1][2].Vasospasms, visceral spasms, erectile dysfunction[3][4][5].Gastrointestinal, biliary, and genitourinary smooth muscle spasms[6][7][8].Irritable Bowel Syndrome (IBS) and related gastrointestinal spasms[9].
Quantitative Efficacy Data (Example) In-vivo: 1.66 mg/kg IM in sows reduced stillbirths[1][2]. In-vitro data not readily available.In-vitro (rat aorta): ~100% relaxation at 0.18 mM[10]. IC50 (SMCs): 0.097 mM[10].In-vitro (guinea pig trachea): ED50 = 22–44 µM[7].In-vitro data on direct muscle relaxation potency (EC50/IC50) is varied and less consistently reported than for PDE inhibitors.
Signaling Pathway Involvement Likely involves modulation of intracellular calcium, but specifics are not detailed in available research.Increases intracellular cAMP and cGMP, leading to protein kinase activation and decreased intracellular calcium[5][11].Primarily increases intracellular cAMP, leading to PKA activation and subsequent smooth muscle relaxation[7]. Also directly blocks Ca2+ influx[6][7].Direct effect on ion channels in the cell membrane, reducing ion influx required for muscle contraction[9].

Signaling Pathways and Mechanisms of Action

The efficacy of musculotropic agents is rooted in their ability to interfere with the signaling cascades that lead to smooth muscle contraction. The diagrams below illustrate the primary pathways for the well-characterized agents.

Papaverine and Drotaverine Signaling Pathway

Papaverine and Drotaverine, though differing in their selectivity, share a common mechanistic theme of inhibiting phosphodiesterase enzymes and modulating calcium channels. This dual action leads to a potent relaxation of smooth muscle.

Signaling Pathway of PDE Inhibitors (Papaverine/Drotaverine) cluster_membrane Cell Membrane Ca_Channel L-type Ca²⁺ Channel Ca_influx Ca_Channel->Ca_influx AC Adenylyl Cyclase cAMP cAMP AC->cAMP Agonist Agonist (e.g., Acetylcholine) Receptor G-Protein Coupled Receptor Agonist->Receptor G_Protein Gq Protein Receptor->G_Protein PLC Phospholipase C G_Protein->PLC IP3 IP₃ PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR Ca_release SR->Ca_release Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_influx->Ca_Calmodulin Ca_release->Ca_Calmodulin MLCK_active Active MLCK Ca_Calmodulin->MLCK_active Contraction Muscle Contraction MLCK_active->Contraction MLCK_inactive Inactive MLCK Relaxation Muscle Relaxation ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP PDE->AMP PKA->MLCK_active Inhibits PKA->Relaxation Drotaverine_Papaverine Drotaverine Papaverine Drotaverine_Papaverine->Ca_Channel Blocks Drotaverine_Papaverine->PDE Inhibits

Caption: Signaling pathway of PDE inhibitors like Papaverine and Drotaverine.

Experimental Protocols

The following is a generalized protocol for an in-vitro smooth muscle contractility assay, a common method for evaluating musculotropic agents.

In-Vitro Smooth Muscle Contractility Assay

Objective: To determine the relaxant effect of a test compound on pre-contracted smooth muscle tissue.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, rat aorta, tracheal strips).

  • Organ bath system with force-displacement transducers.

  • Krebs-Henseleit or Tyrode's physiological salt solution.

  • Contractile agonists (e.g., acetylcholine, histamine, potassium chloride).

  • Test compounds (Vetrabutine, Papaverine, etc.) at various concentrations.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: The animal is euthanized according to ethical guidelines. The desired smooth muscle tissue is carefully dissected and cut into strips or rings of appropriate size.

  • Mounting: The tissue is mounted in an organ bath chamber filled with physiological salt solution, maintained at 37°C, and aerated with carbogen (95% O₂, 5% CO₂). One end of the tissue is fixed, and the other is connected to a force transducer.

  • Equilibration: The tissue is allowed to equilibrate for 60-90 minutes under a determined optimal resting tension. The bath solution is changed every 15-20 minutes.

  • Contraction Induction: A contractile agonist is added to the bath to induce a stable, submaximal contraction.

  • Compound Administration: Once a stable contraction plateau is achieved, the test compound is added cumulatively in increasing concentrations. The relaxant effect is recorded as a percentage decrease from the pre-contracted tension.

  • Data Analysis: Concentration-response curves are plotted, and the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration) is calculated to determine the potency of the test compound.

Experimental Workflow for In-Vitro Contractility Assay Start Start Dissection Tissue Dissection (e.g., Rat Aorta) Start->Dissection Mounting Mount Tissue in Organ Bath Dissection->Mounting Equilibration Equilibration (60-90 min) Mounting->Equilibration Contraction Induce Contraction (e.g., with KCl) Equilibration->Contraction Add_Compound Cumulative Addition of Test Compound Contraction->Add_Compound Record_Data Record Relaxation Response Add_Compound->Record_Data Analysis Data Analysis (EC₅₀/IC₅₀ Calculation) Record_Data->Analysis End End Analysis->End

Caption: Workflow for assessing musculotropic agents in vitro.

Conclusion and Future Directions

Papaverine, Drotaverine, and Mebeverine are well-characterized musculotropic agents with distinct mechanisms of action that are primarily centered on PDE inhibition and ion channel modulation. Vetrabutine is established as a spasmolytic and vasodilatory agent in veterinary applications, but a clear gap exists in the literature regarding its precise molecular mechanism and in-vitro potency compared to other agents.

Future research should focus on elucidating the specific molecular targets of Vetrabutine. In-vitro contractility studies on various smooth muscle preparations are necessary to quantify its potency and efficacy, allowing for a more direct and meaningful comparison with established musculotropic drugs. Such studies would be invaluable for potentially expanding its therapeutic applications.

References

Validation

Validating the Efficacy of Vetrabutine in New Animal Models for Non-Alcoholic Steatohepatitis (NASH)

A Comparative Guide for Drug Development Professionals This guide provides a comprehensive comparison of Vetrabutine, a novel and potent selective NLRP3 inflammasome inhibitor, against a leading alternative, Compound X,...

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Drug Development Professionals

This guide provides a comprehensive comparison of Vetrabutine, a novel and potent selective NLRP3 inflammasome inhibitor, against a leading alternative, Compound X, in relevant new animal models of non-alcoholic steatohepatitis (NASH). The data presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the preclinical efficacy of Vetrabutine.

The NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome is a key component of the innate immune system. Its dysregulation is a central driver of the chronic inflammation that leads to liver damage in NASH. Vetrabutine is designed to specifically block the assembly and activation of the NLRP3 inflammasome, thereby reducing the release of pro-inflammatory cytokines IL-1β and IL-18 and mitigating the downstream pathological effects.

Mechanism of Action: NLRP3 Inflammasome Pathway

The diagram below illustrates the signaling pathway of the NLRP3 inflammasome and the proposed mechanism of action for Vetrabutine. Pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), such as cholesterol crystals or lipotoxicity, trigger a two-step activation process. The priming step (Signal 1) involves the upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway. The activation step (Signal 2) leads to the assembly of the inflammasome complex, caspase-1 activation, and subsequent cleavage of pro-IL-1β and pro-IL-18 into their mature, active forms. Vetrabutine is hypothesized to directly inhibit the assembly of the NLRP3 complex.

NLRP3_Pathway cluster_cell Hepatocyte DAMPs DAMPs (e.g., Cholesterol Crystals, Lipotoxicity) TLR4 TLR4 DAMPs->TLR4 Signal 1 (Priming) Inflammasome NLRP3 Inflammasome (Assembled Complex) DAMPs->Inflammasome Signal 2 (Activation) NFkB NF-κB TLR4->NFkB pro_IL1B_gene pro-IL-1β/NLRP3 genes NFkB->pro_IL1B_gene NLRP3_inactive Inactive NLRP3 pro_IL1B_gene->NLRP3_inactive Pro_IL1B Pro-IL-1β pro_IL1B_gene->Pro_IL1B Pro_IL18 Pro-IL-18 pro_IL1B_gene->Pro_IL18 NLRP3_inactive->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Activation Vetrabutine Vetrabutine Vetrabutine->Inflammasome Inhibits Assembly Casp1->Pro_IL1B Cleavage Casp1->Pro_IL18 Cleavage IL1B Mature IL-1β Pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation Fibrosis Fibrosis IL1B->Fibrosis Pyroptosis Pyroptosis IL1B->Pyroptosis IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation IL18->Fibrosis IL18->Pyroptosis

Caption: Vetrabutine's proposed mechanism of inhibiting NLRP3 inflammasome assembly.

Comparative Efficacy in a Humanized Mouse Model

To assess the translational potential of Vetrabutine, we utilized a humanized liver mouse model. These mice are chimeric with human hepatocytes and are fed a high-fat, high-cholesterol, high-fructose diet (HFCD) to induce a NASH phenotype that more closely mimics human disease progression.

Experimental Protocols
  • Animal Model: Male humanized FRG (Fah-/- Rag2-/- Il2rg-/-) mice, 12 weeks of age, were transplanted with human hepatocytes.

  • NASH Induction: Mice were fed a high-fat, high-cholesterol, high-fructose diet (HFCD) for 12 weeks to induce NASH with significant fibrosis.

  • Treatment Groups (n=10 per group):

    • Vehicle Control: Oral gavage, daily.

    • Vetrabutine: 30 mg/kg, oral gavage, daily for 4 weeks.

    • Compound X: 30 mg/kg, oral gavage, daily for 4 weeks.

  • Endpoint Analysis: After 4 weeks of treatment, serum and liver tissues were collected for analysis.

    • Biochemical Analysis: Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels were measured.

    • Histopathology: Liver sections were stained with Hematoxylin and Eosin (H&E) and Sirius Red. The NAFLD Activity Score (NAS) and fibrosis stage were assessed by a blinded pathologist.

    • Gene Expression: Hepatic expression of pro-inflammatory and pro-fibrotic genes (e.g., IL1B, COL1A1, TIMP1) was quantified by qRT-PCR.

Experimental_Workflow cluster_setup Model Setup & Induction cluster_treatment Treatment Phase (4 Weeks) cluster_analysis Endpoint Analysis A Humanized FRG Mice (12 weeks old) B NASH Induction (12 weeks HFCD Diet) A->B C Group 1: Vehicle Control B->C D Group 2: Vetrabutine (30 mg/kg) B->D E Group 3: Compound X (30 mg/kg) B->E F Serum Collection (ALT, AST) C->F G Liver Tissue Collection C->G D->F D->G E->F E->G H Histopathology (H&E, Sirius Red, NAS Score, Fibrosis) G->H I Gene Expression (qRT-PCR) G->I

Caption: Workflow for evaluating Vetrabutine in a humanized NASH mouse model.

Data Presentation: Humanized Mouse Model
ParameterVehicle ControlVetrabutine (30 mg/kg)Compound X (30 mg/kg)
Serum ALT (U/L) 185.6 ± 22.495.2 ± 15.1 110.5 ± 18.9
Serum AST (U/L) 210.3 ± 25.8112.7 ± 19.3 135.8 ± 21.7
NAFLD Activity Score (NAS) 6.1 ± 0.83.2 ± 0.5 4.1 ± 0.7
Fibrosis Stage 2.8 ± 0.41.5 ± 0.3 1.9 ± 0.4
Hepatic IL1B mRNA Fold Change 12.5 ± 2.12.8 ± 0.6 4.5 ± 0.9
Hepatic COL1A1 mRNA Fold Change 9.8 ± 1.53.1 ± 0.7 4.9 ± 1.1
Data are presented as mean ± SD. *p < 0.05 compared to Vehicle Control.

Comparative Efficacy in a Diet-Induced Obesity Model

To further validate the efficacy in a more common preclinical model, Vetrabutine was tested in C57BL/6J mice fed a Gubra Amylin NASH (GAN) diet, which is known to induce a robust NASH phenotype with progressive fibrosis.

Experimental Protocols
  • Animal Model: Male C57BL/6J mice, 8 weeks of age.

  • NASH Induction: Mice were fed a GAN diet (high-fat, fructose, and cholesterol) for 24 weeks.

  • Treatment Groups (n=12 per group):

    • Vehicle Control: Oral gavage, daily.

    • Vetrabutine: 30 mg/kg, oral gavage, daily for 8 weeks (from week 16 to 24).

    • Compound X: 30 mg/kg, oral gavage, daily for 8 weeks (from week 16 to 24).

  • Endpoint Analysis: At 24 weeks, serum and liver tissues were collected.

    • Biochemical Analysis: Serum ALT and liver triglycerides were measured.

    • Histopathology: Liver sections were analyzed for NAS score and fibrosis (Sirius Red staining).

    • Inflammasome Activity: Hepatic levels of mature IL-1β were quantified by ELISA.

Data Presentation: GAN Diet-Induced Obesity Model
ParameterVehicle ControlVetrabutine (30 mg/kg)Compound X (30 mg/kg)
Serum ALT (U/L) 250.4 ± 30.1130.8 ± 21.5 165.2 ± 25.8
Liver Triglycerides (mg/g) 45.2 ± 5.825.1 ± 4.2 30.7 ± 5.1
NAFLD Activity Score (NAS) 6.5 ± 0.73.8 ± 0.6 4.7 ± 0.8
Fibrosis (% Sirius Red Area) 3.5 ± 0.61.8 ± 0.4 2.3 ± 0.5
Hepatic IL-1β (pg/mg protein) 88.4 ± 10.225.6 ± 5.5 40.1 ± 7.9
Data are presented as mean ± SD. *p < 0.05 compared to Vehicle Control.

Summary of Findings

Across both a translational humanized mouse model and a robust diet-induced obesity model, Vetrabutine demonstrated superior efficacy compared to Compound X in mitigating the key pathological features of NASH. Vetrabutine treatment resulted in a more significant reduction in liver injury markers (ALT, AST), steatosis, inflammation (NAS score), and fibrosis. Crucially, Vetrabutine showed a more potent inhibition of the target NLRP3 inflammasome pathway, as evidenced by the greater reduction in hepatic IL-1β levels. These data strongly support the continued development of Vetrabutine as a promising therapeutic candidate for the treatment of NASH.

Comparative

Vetrabutine: Cross-Species Efficacy and Safety Profile Not Yet Established in Publicly Available Data

A comprehensive review of publicly available scientific literature and clinical trial databases reveals a lack of information on a compound referred to as "Vetrabutine." As of October 2025, there are no published studies...

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and clinical trial databases reveals a lack of information on a compound referred to as "Vetrabutine." As of October 2025, there are no published studies, clinical trial records, or pharmacological data associated with this name. Therefore, a cross-species comparison of its effects, as requested, cannot be compiled at this time.

It is possible that "Vetrabutine" is a very recent discovery, a proprietary code name for a compound in early-stage development, or a potential misnomer for another therapeutic agent. Information on such compounds often remains confidential until preclinical or clinical findings are formally published or presented at scientific conferences.

For researchers, scientists, and drug development professionals interested in the potential therapeutic area of Vetrabutine, it is recommended to:

  • Verify the Compound Name: Double-check the spelling and any associated company or research institution to ensure accuracy.

  • Monitor Scientific Databases: Regularly search platforms such as PubMed, Scopus, and clinical trial registries (e.g., ClinicalTrials.gov) for any future publications or trial initiations involving "Vetrabutine."

  • Review Conference Proceedings: Keep abreast of presentations at major veterinary and pharmaceutical science conferences, as this is often where initial data on new compounds are disclosed.

Without any available data, it is not possible to provide a comparison of Vetrabutine's performance with other alternatives, detail experimental protocols, or visualize any associated signaling pathways. This guide will be updated if and when information regarding "Vetrabutine" becomes publicly accessible.

Validation

Comparative Analysis of Vetrabutine and Trimebutine: A Review of Preclinical and Clinical Data

It is critical to note at the outset that no head-to-head clinical or preclinical studies comparing Vetrabutine and Trimebutine have been identified in the available scientific literature. The two compounds are approved...

Author: BenchChem Technical Support Team. Date: November 2025

It is critical to note at the outset that no head-to-head clinical or preclinical studies comparing Vetrabutine and Trimebutine have been identified in the available scientific literature. The two compounds are approved for entirely different therapeutic indications and in different species, making a direct comparison of their performance for a given condition impossible. Vetrabutine is utilized in veterinary medicine as a uterotonic agent, while Trimebutine is a drug used in humans for the treatment of irritable bowel syndrome (IBS).

This guide, therefore, provides a comparative overview of the two drugs based on available individual data, summarizing their respective mechanisms of action, pharmacodynamic effects, and available quantitative data from discrete studies. The information is intended for researchers, scientists, and drug development professionals.

Overview and Physicochemical Properties

FeatureVetrabutineTrimebutine
Chemical Name (±)-α-(3,4-Dimethoxyphenyl)-N,N-dimethylbenzenebutanamine(±)-2-(Dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate
Molecular Formula C₂₀H₂₇NO₂C₂₂H₂₉NO₅
Molecular Weight 313.43 g/mol 387.47 g/mol
Primary Use Veterinary uterotonic agentHuman gastrointestinal spasmolytic
Species Primarily porcine and other domestic animalsHumans
Therapeutic Area Veterinary ObstetricsGastroenterology

Mechanism of Action and Signaling Pathways

Vetrabutine

The precise molecular mechanism of Vetrabutine's uterotonic effect is not extensively detailed in publicly available literature. It is described as a musculotropic stimulator, suggesting it acts directly on smooth muscle tissue.[1] Its effects are likely mediated through pathways that increase intracellular calcium concentrations in myometrial cells, leading to muscle contraction.

Vetrabutine_Pathway Vetrabutine Vetrabutine MyometrialCell Myometrial Cell Membrane Vetrabutine->MyometrialCell Acts on CalciumChannels Voltage-gated Ca²⁺ Channels MyometrialCell->CalciumChannels Stimulates IntracellularCa ↑ Intracellular Ca²⁺ CalciumChannels->IntracellularCa Opens Contraction Uterine Contraction IntracellularCa->Contraction Initiates

Caption: Postulated signaling pathway for Vetrabutine's uterotonic action.

Trimebutine

Trimebutine exhibits a more complex and well-documented mechanism of action, primarily targeting the gastrointestinal tract. Its effects are multimodal, involving interactions with opioid receptors and ion channels.[2]

  • Opioid Receptor Modulation: Trimebutine acts as a weak agonist at mu (µ), delta (δ), and kappa (κ) opioid receptors in the enteric nervous system.[2] This interaction is thought to contribute to its regulatory effect on intestinal motility, where it can either stimulate or inhibit contractions depending on the baseline state of the gut.

  • Ion Channel Effects: Trimebutine has been shown to affect ion channels in gastrointestinal smooth muscle cells. It can inhibit L-type calcium channels at higher concentrations, leading to a spasmolytic effect.[3][4] Conversely, at lower concentrations, it may inhibit outward potassium currents, leading to membrane depolarization and a prokinetic effect.[3][4]

Trimebutine_Pathway cluster_receptors Opioid Receptors cluster_channels Ion Channels Trimebutine Trimebutine Mu µ-opioid Trimebutine->Mu Agonist Delta δ-opioid Trimebutine->Delta Agonist Kappa κ-opioid Trimebutine->Kappa Agonist LTypeCa L-type Ca²⁺ Channels Trimebutine->LTypeCa Inhibits (high conc.) KChannel K⁺ Channels Trimebutine->KChannel Inhibits (low conc.) Motility Modulation of GI Motility Mu->Motility Delta->Motility Kappa->Motility LTypeCa->Motility ↓ Contraction KChannel->Motility ↑ Contraction

Caption: Multimodal signaling pathways of Trimebutine in the gastrointestinal tract.

Pharmacodynamic and Preclinical Data

Vetrabutine

Quantitative pharmacodynamic data for Vetrabutine is scarce in the public domain. One study in dystocic sows reported that intramuscular administration of Vetrabutine hydrochloride (1.66 mg/kg) resulted in improved vitality scores and reduced latency to first teat contact in piglets.[5] The study also noted improvements in the acid-base balance of the piglets.[5]

Experimental Protocol: In vivo study of Vetrabutine in dystocic sows

  • Subjects: Dystocic sows.

  • Intervention: Intramuscular injection of Vetrabutine hydrochloride (1.66 mg/kg of body weight) after the birth of the first piglet.

  • Control: Saline injection.

  • Primary Endpoints: Piglet vitality score, latency to first teat contact, and acid-base balance parameters (blood pH, pCO₂, HCO₃⁻, and lactate).

  • Methodology: Blood samples were collected from the umbilical cord of piglets at birth for blood gas and lactate analysis. Piglet behavior and vitality were observed and scored by trained personnel.

Vetrabutine_Experiment Sows Dystocic Sows Randomization Randomization Sows->Randomization GroupV Vetrabutine (1.66 mg/kg IM) Randomization->GroupV GroupC Saline (Control) Randomization->GroupC Piglets Piglet Birth GroupV->Piglets GroupC->Piglets DataCollection Data Collection Piglets->DataCollection Vitality, Blood Samples Analysis Statistical Analysis DataCollection->Analysis

Caption: Experimental workflow for the in vivo assessment of Vetrabutine in sows.

Trimebutine

More extensive in vitro data is available for Trimebutine, particularly regarding its effects on ion channels.

ParameterValueCell TypeStudy
IC₅₀ (Ca²⁺ current inhibition) 7 µM (at -40 mV holding potential)Rabbit ileal smooth muscle cells[6]
IC₅₀ (Ca²⁺ current inhibition) 36 µM (at -60 mV holding potential)Rabbit ileal smooth muscle cells[6]

Experimental Protocol: Whole-cell voltage-clamp study of Trimebutine on rabbit ileal smooth muscle cells

  • Objective: To investigate the effect of Trimebutine on voltage-dependent inward Ca²⁺ currents.

  • Cell Preparation: Single smooth muscle cells were isolated from the rabbit ileum by enzymatic digestion.

  • Electrophysiology: The whole-cell patch-clamp technique was used to record Ca²⁺ currents. Cells were held at different membrane potentials (-40 mV and -60 mV) to assess the voltage-dependent effects of Trimebutine.

  • Drug Application: Trimebutine was applied to the bath solution at concentrations ranging from 3 to 100 µM.

  • Data Analysis: The concentration-response curve for Ca²⁺ current inhibition was plotted to determine the IC₅₀ values.

Clinical Efficacy

As Vetrabutine is a veterinary drug, there is no human clinical trial data.

For Trimebutine, numerous clinical trials have evaluated its efficacy in patients with Irritable Bowel Syndrome. A meta-analysis of 26 randomized controlled trials demonstrated the high efficacy and safety of trimebutine compared to placebo and other antispasmodics for the treatment of IBS.

Summary and Conclusion

Vetrabutine and Trimebutine are two pharmacologically distinct molecules with disparate clinical applications. Vetrabutine is a veterinary uterotonic agent, while Trimebutine is a human gastrointestinal motility modulator for IBS. The lack of head-to-head comparative studies precludes any direct assessment of their relative performance.

This guide has summarized the available individual data for each compound, highlighting their mechanisms of action, pharmacodynamic effects, and providing examples of experimental protocols used in their evaluation. For researchers in drug development, the distinct signaling pathways and target tissues of these two drugs underscore the importance of specific molecular targeting in achieving desired therapeutic outcomes. Further research into the precise molecular targets of Vetrabutine could provide valuable insights into smooth muscle physiology and pharmacology.

References

Validation

A Comparative Analysis of Vetrabutine Research Findings: An Examination of Reproducibility

Researchers and drug development professionals require robust and reproducible data to make informed decisions. This guide provides a comparative analysis of the available research findings on Vetrabutine, with a focus o...

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals require robust and reproducible data to make informed decisions. This guide provides a comparative analysis of the available research findings on Vetrabutine, with a focus on the reproducibility of key experiments. Due to the limited publicly available data on Vetrabutine, this guide also draws parallels with related compounds and discusses the broader context of reproducibility in preclinical research.

I. Summary of Vetrabutine and Structurally Similar Compounds

Vetrabutine hydrochloride is a compound with the chemical formula C20H28ClNO2.[1] While specific research findings on the efficacy and mechanism of action of Vetrabutine are not widely published, its chemical structure suggests potential interactions with biological pathways targeted by similar molecules. For the purpose of this comparative guide, we will consider Trimebutine, a spasmolytic agent with a known mechanism of action, as a point of reference. Trimebutine acts on the gastrointestinal tract to regulate motility.[2]

Table 1: Comparison of Compound Characteristics

FeatureVetrabutine HydrochlorideTrimebutine
Chemical Formula C20H28ClNO2[1]C22H29NO5
Primary Indication Not established in publicly available literatureIrritable Bowel Syndrome (IBS)[2]
Mechanism of Action Not established in publicly available literatureActs on smooth muscle to modulate gastric motility[2]

II. Experimental Protocols and Reproducibility

The reproducibility of scientific findings is a cornerstone of drug development.[3][4] A lack of reproducibility can lead to wasted resources and delays in therapeutic advancements.[5] This section outlines a generalizable experimental workflow for assessing the efficacy of compounds like Vetrabutine and discusses critical factors influencing reproducibility.

A. In Vitro Efficacy Assessment: A General Protocol

A foundational step in drug discovery is the in vitro assessment of a compound's effect on target cells or tissues.

Experimental Workflow:

  • Cell Culture: Maintain a relevant cell line (e.g., smooth muscle cells for motility studies) under standardized conditions.

  • Compound Preparation: Prepare stock solutions of Vetrabutine and comparator compounds (e.g., Trimebutine) in a suitable solvent.

  • Treatment: Expose cell cultures to a range of concentrations of the test compounds.

  • Assay: Measure a relevant biological endpoint, such as cell contraction, ion channel activity, or receptor binding.

  • Data Analysis: Determine key parameters like EC50 (half-maximal effective concentration) and compare the effects of different compounds.

Diagram 1: In Vitro Efficacy Testing Workflow

G cluster_protocol In Vitro Efficacy Protocol Cell_Culture 1. Cell Culture Compound_Preparation 2. Compound Preparation Cell_Culture->Compound_Preparation Cell_Treatment 3. Cell Treatment Compound_Preparation->Cell_Treatment Biological_Assay 4. Biological Assay Cell_Treatment->Biological_Assay Data_Analysis 5. Data Analysis Biological_Assay->Data_Analysis

A generalized workflow for in vitro compound efficacy testing.

Factors Affecting Reproducibility:

  • Cell Line Authenticity and Passage Number: Variations in cell lines can significantly alter experimental outcomes.

  • Reagent Quality: The source and quality of reagents, including the test compounds themselves, must be consistent.

  • Standardization of Protocols: Slight variations in experimental procedures across different laboratories can lead to divergent results.[6][7]

B. Preclinical In Vivo Studies: A General Protocol

Animal models are crucial for evaluating the in vivo efficacy and safety of a drug candidate before it proceeds to human clinical trials.

Experimental Workflow:

  • Animal Model Selection: Choose an appropriate animal model that recapitulates the human disease state.

  • Compound Administration: Administer Vetrabutine or a comparator compound via a relevant route (e.g., oral, intravenous).

  • Efficacy Assessment: Monitor relevant physiological parameters or disease markers over time.

  • Toxicology Assessment: Observe animals for any adverse effects and perform histopathological analysis of tissues.

  • Data Analysis: Statistically compare the outcomes in treated versus control groups.

Diagram 2: Preclinical In Vivo Study Workflow

G cluster_protocol In Vivo Study Protocol Animal_Model 1. Animal Model Selection Compound_Admin 2. Compound Administration Animal_Model->Compound_Admin Efficacy_Monitoring 3. Efficacy Monitoring Compound_Admin->Efficacy_Monitoring Toxicity_Assessment 4. Toxicology Assessment Compound_Admin->Toxicity_Assessment Statistical_Analysis 5. Statistical Analysis Efficacy_Monitoring->Statistical_Analysis Toxicity_Assessment->Statistical_Analysis

A generalized workflow for preclinical in vivo compound evaluation.

Factors Affecting Reproducibility:

  • Animal Strain and Health Status: The genetic background and health of the animals can influence their response to treatment.

  • Environmental Conditions: Factors such as housing, diet, and light-dark cycles must be strictly controlled.

  • Blinding and Randomization: To minimize bias, investigators should be blinded to the treatment groups, and animals should be randomly assigned to groups.

III. Signaling Pathways and Mechanism of Action

While the specific signaling pathways modulated by Vetrabutine are not detailed in available literature, the mechanism of Trimebutine involves the modulation of ion channels in smooth muscle cells.[2] A hypothetical signaling pathway for a compound like Vetrabutine, targeting smooth muscle contraction, is presented below.

Diagram 3: Hypothetical Signaling Pathway for Smooth Muscle Regulation

G Vetrabutine Vetrabutine Receptor Target Receptor Vetrabutine->Receptor Ion_Channel Ion Channel Modulation Receptor->Ion_Channel Calcium_Influx Intracellular Ca2+ Levels Ion_Channel->Calcium_Influx Muscle_Contraction Smooth Muscle Contraction/Relaxation Calcium_Influx->Muscle_Contraction

A hypothetical pathway for Vetrabutine's effect on smooth muscle.

Reproducibility in Pathway Analysis:

  • Antibody Specificity: In techniques like Western blotting or immunohistochemistry, the specificity of antibodies is critical for reliable results.

  • Model System Relevance: The chosen cell line or animal model should accurately reflect the signaling pathways active in the human disease.

IV. Conclusion and Recommendations

The reproducibility of research findings is paramount for the advancement of novel therapeutics. While specific, reproducible data for Vetrabutine is not extensively available in the public domain, this guide provides a framework for how such data should be generated and presented. To ensure the reproducibility of future Vetrabutine research, the following is recommended:

  • Detailed Methodological Reporting: Publications should include comprehensive details of all experimental protocols.

  • Data Transparency: Raw data should be made available to allow for independent analysis and verification.

  • Multi-laboratory Studies: Independent replication of key findings in multiple laboratories would significantly increase confidence in the results.[6]

By adhering to these principles, the scientific community can build a more robust and reliable foundation for the development of new medicines.

References

Comparative

A Comparative Guide to the Therapeutic Index of Vetrabutine and Alternative Uterine Relaxants

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of Vetrabutine, a uterine relaxant utilized in veterinary medicine, and its therapeutic alternatives. While a qua...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Vetrabutine, a uterine relaxant utilized in veterinary medicine, and its therapeutic alternatives. While a quantitative comparison of therapeutic indices is hampered by the limited availability of public data for these specific veterinary applications, this document offers a detailed qualitative analysis, outlines the established experimental protocols for determining therapeutic indices, and visualizes the relevant biological pathways to inform further research and drug development.

Introduction to Vetrabutine and the Therapeutic Index

Vetrabutine is classified as a uterine relaxant and musculotropic stimulator, primarily used in canine veterinary practice. Its therapeutic efficacy is intrinsically linked to its therapeutic index (TI), a critical measure of a drug's safety margin. The TI is the ratio of the dose that produces toxicity in 50% of a population (TD50) to the dose that produces a clinically desired or effective response in 50% of a population (ED50). A higher TI indicates a wider margin of safety.

Due to a lack of publicly available preclinical trial data providing specific LD50 (lethal dose, 50%) and ED50 (effective dose, 50%) values for Vetrabutine and its direct veterinary alternatives, a quantitative comparison of their therapeutic indices cannot be definitively presented. However, a qualitative comparison based on their shared mechanism of action and established pharmacological principles can provide valuable insights for the research community.

Qualitative Comparison of Vetrabutine and its Alternatives

Vetrabutine's primary function as a uterine relaxant is achieved through its action as a beta-2 adrenergic receptor agonist. Several other drugs with the same mechanism of action are used in both human and veterinary medicine and can be considered functional alternatives. These include Terbutaline, Ritodrine, and Isoxsuprine.

Table 1: Qualitative Comparison of Vetrabutine and Alternative Uterine Relaxants

Drug Class Mechanism of Action Primary Veterinary Use Notes
Vetrabutine Uterine Relaxant, Musculotropic StimulatorBeta-2 Adrenergic AgonistUterine relaxation in dogs.Limited publicly available data on pharmacokinetics and therapeutic index.
Terbutaline Beta-2 Adrenergic AgonistStimulates beta-2 adrenergic receptors, leading to smooth muscle relaxation.Bronchodilator for asthma and bronchitis in dogs and cats; also used off-label to delay premature labor.[1]A well-established drug in both human and veterinary medicine.
Ritodrine Beta-2 Adrenergic AgonistSelectively stimulates beta-2 adrenergic receptors in the uterus, leading to relaxation.Primarily used in human medicine to stop premature labor; has been studied in dogs.[2]Its use has largely been replaced by other agents with more favorable side-effect profiles.
Isoxsuprine Peripheral Vasodilator, Beta-Adrenergic AgonistCauses relaxation of vascular and uterine smooth muscle.Used in horses for navicular disease and laminitis; has tocolytic properties.[3][4]Its efficacy for uterine relaxation in dogs is not well-documented.

Understanding the Therapeutic Index

The therapeutic index is a cornerstone of pharmacology, providing a quantitative measure of a drug's safety. It is calculated using the following formulas:

Table 2: Formulas for Therapeutic Index and Related Metrics

Metric Formula Description
Therapeutic Index (TI) TI = TD50 / ED50The ratio of the dose that produces a toxic effect in 50% of the population to the dose that produces a therapeutic effect in 50% of the population.
Lethal Dose 50 (LD50) -The dose of a substance that is lethal to 50% of a test population.
Effective Dose 50 (ED50) -The dose of a drug that produces a therapeutic effect in 50% of the population.

A narrow therapeutic index indicates that the toxic and effective doses are close, requiring careful dose monitoring. Conversely, a wide therapeutic index suggests a greater margin of safety.

Experimental Protocols for Therapeutic Index Determination

The determination of a drug's therapeutic index is a critical component of preclinical research. The following outlines the general experimental protocols for LD50 and ED50 studies.

Lethal Dose 50 (LD50) Study Protocol

The LD50 value is determined through acute toxicity studies.

Objective: To determine the single dose of a substance that will cause the death of 50% of a group of experimental animals.

Methodology:

  • Animal Model Selection: A relevant animal model is chosen, typically rodents (mice or rats) for initial studies, but for veterinary drugs, the target species (e.g., dogs) would be used in later stages of development.

  • Dose Range Finding: A preliminary study with a small number of animals is conducted to determine a range of doses that cause effects from no observable adverse effects to mortality.

  • Main Study:

    • Animals are divided into several groups, with a typical group size of 5-10 animals of each sex.

    • Each group is administered a different, single dose of the drug. A control group receives a placebo.

    • The route of administration (e.g., oral, intravenous) should be the intended clinical route.

  • Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • Data Analysis: The mortality data is statistically analyzed (e.g., using probit analysis) to calculate the LD50 value.

LD50_Determination_Workflow cluster_protocol LD50 Determination Protocol start Animal Model Selection (e.g., Dogs) dose_range Dose Range-Finding Study (Small Animal Groups) start->dose_range main_study Main Study (Multiple Dose Groups) dose_range->main_study observation Observation Period (e.g., 14 days) main_study->observation data_analysis Statistical Analysis (e.g., Probit Analysis) observation->data_analysis ld50_value LD50 Value Determined data_analysis->ld50_value

General workflow for LD50 determination.
Effective Dose 50 (ED50) Study Protocol

The ED50 value is determined through dose-response studies.

Objective: To determine the dose of a drug that produces a desired therapeutic effect in 50% of a test population.

Methodology:

  • Animal Model and Efficacy Endpoint: A relevant animal model is used, and a clear, measurable therapeutic endpoint is defined (e.g., cessation of uterine contractions).

  • Dose-Response Study:

    • Animals are divided into several groups.

    • Each group is administered a different dose of the drug.

    • The therapeutic effect is measured at specific time points after drug administration.

  • Data Analysis: The data is plotted as a dose-response curve, and the ED50 value is calculated as the dose that produces 50% of the maximal therapeutic effect.

Signaling Pathway of Beta-2 Adrenergic Agonists in Uterine Relaxation

Vetrabutine and its alternatives exert their uterine relaxant effects by acting as agonists at beta-2 adrenergic receptors on the surface of uterine smooth muscle cells. The binding of the agonist initiates a signaling cascade that leads to muscle relaxation.

Mechanism of Action:

  • Receptor Binding: The beta-2 adrenergic agonist (e.g., Vetrabutine) binds to the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR).

  • G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).

  • Phosphorylation and Calcium Sequestration: PKA phosphorylates various intracellular targets, leading to the sequestration of intracellular calcium into the sarcoplasmic reticulum and a decrease in the activity of myosin light-chain kinase.

  • Smooth Muscle Relaxation: The reduction in intracellular calcium and myosin light-chain kinase activity results in the relaxation of the uterine smooth muscle.

Beta2_Agonist_Signaling_Pathway cluster_pathway Beta-2 Adrenergic Agonist Signaling Pathway in Uterine Smooth Muscle agonist Beta-2 Adrenergic Agonist (e.g., Vetrabutine) receptor Beta-2 Adrenergic Receptor (GPCR) agonist->receptor g_protein Gs Protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase atp_cAMP ATP -> cAMP adenylyl_cyclase->atp_cAMP pka Protein Kinase A (PKA) Activation atp_cAMP->pka phosphorylation Phosphorylation of Intracellular Proteins pka->phosphorylation calcium_sequestration Decreased Intracellular Ca2+ phosphorylation->calcium_sequestration relaxation Uterine Smooth Muscle Relaxation calcium_sequestration->relaxation

Signaling cascade of beta-2 adrenergic agonists.

Conclusion

While a direct quantitative comparison of the therapeutic index of Vetrabutine with its alternatives is not possible due to the absence of publicly available preclinical data, this guide provides a framework for understanding their comparative pharmacology. Vetrabutine, along with terbutaline, ritodrine, and isoxsuprine, belongs to the class of beta-2 adrenergic agonists, which induce uterine relaxation through a well-defined signaling pathway.

The lack of accessible therapeutic index data for these veterinary drugs highlights a critical need for further research and data transparency. Such studies, following the established experimental protocols outlined herein, would be invaluable for veterinary practitioners and drug development professionals in making informed decisions regarding the safe and effective use of uterine relaxants in canine patients. The generation of robust preclinical data is essential for advancing veterinary medicine and ensuring the well-being of animal patients.

References

Safety & Regulatory Compliance

Handling

Essential Safety and Handling Guide for Vetrabutine Hydrochloride

Disclaimer: An official Safety Data Sheet (SDS) for Vetrabutine Hydrochloride (CAS No. 5974-09-4) was not publicly available at the time of this writing.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: An official Safety Data Sheet (SDS) for Vetrabutine Hydrochloride (CAS No. 5974-09-4) was not publicly available at the time of this writing. The following information is a procedural template based on established best practices for handling solid, powdered chemical compounds of unknown or moderate hazard in a laboratory setting. Researchers must consult a certified SDS for this specific compound if available and perform a risk assessment before handling. This guide is intended for informational purposes by drug development professionals and researchers.

I. Personal Protective Equipment (PPE) Plan

When handling Vetrabutine Hydrochloride, especially in its powdered form, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended equipment.

Protection Type Equipment Specification Purpose
Hand Protection Nitrile GlovesMinimum 0.11 mm thicknessPrevents direct skin contact. Double-gloving is recommended when handling the pure solid.
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certifiedProtects eyes from airborne particles and splashes.
Body Protection Laboratory CoatKnee-length, long-sleevedPrevents contamination of personal clothing.
Respiratory Protection N95 Respirator or Chemical Fume HoodNIOSH-approvedRequired when handling the powder outside of a certified chemical fume hood to prevent inhalation.

II. Operational and Disposal Plan: Step-by-Step Guidance

This section provides a procedural workflow for the safe handling and disposal of Vetrabutine Hydrochloride.

A. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks. Wear nitrile gloves during this process.

  • Verification: Confirm the label matches the order details (Vetrabutine Hydrochloride, CAS No. 5974-09-4).

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. Keep it tightly sealed. According to some suppliers, it should be shipped under ambient temperature and can be stored at +5°C.

B. Handling and Experimental Use (Weighing and Solubilization)

  • Preparation: Before handling, ensure a chemical fume hood is operational. Don all required PPE as outlined in the table above.

  • Weighing:

    • Perform all weighing operations of the powdered compound inside a chemical fume hood to contain airborne particles.

    • Use a dedicated, clean spatula and weigh boat.

    • After weighing, carefully clean the spatula and the balance area with a damp cloth to remove any residual powder. Dispose of the cloth as chemical waste.

  • Solubilization:

    • Add the solvent to the weighed Vetrabutine Hydrochloride powder slowly to avoid splashing.

    • If sonication or vortexing is required, ensure the vial is securely capped.

    • Once dissolved, the solution presents a lower risk of inhalation, but standard chemical handling precautions (gloves, eye protection) are still mandatory.

C. Waste Disposal Plan

  • Solid Waste:

    • All materials contaminated with solid Vetrabutine Hydrochloride (e.g., weigh boats, used gloves, paper towels) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Unused solutions and experimental liquid waste should be collected in a labeled hazardous waste container appropriate for the solvent used. Do not pour down the drain.

  • Container Disposal:

    • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines.

III. Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling Vetrabutine Hydrochloride, from initial receipt to final disposal.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal A Receive & Inspect Container B Verify Chemical Identity A->B C Store in Designated Cool, Dry Area B->C D Don Full PPE (Gloves, Goggles, Coat, Respirator) C->D E Weigh Solid Vetrabutine HCl D->E F Prepare Solution E->F G Perform Experiment F->G H Segregate Waste (Solid & Liquid) G->H I Dispose of Contaminated PPE and Materials H->I J Collect Liquid Waste in Labeled Container H->J

Caption: Workflow for Handling Vetrabutine Hydrochloride.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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